Chlorocardicin
Description
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid has been reported in Streptomyces with data available.
from Streptomyces sp; structurally related to nocardicin A; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
95927-71-2 |
|---|---|
Molecular Formula |
C23H23ClN4O9 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H23ClN4O9/c24-14-9-12(3-6-17(14)29)19(23(34)35)28-10-16(21(28)31)26-20(30)18(27-36)11-1-4-13(5-2-11)37-8-7-15(25)22(32)33/h1-6,9,15-16,19,29,36H,7-8,10,25H2,(H,26,30)(H,32,33)(H,34,35)/b27-18+/t15-,16+,19-/m1/s1 |
InChI Key |
UMDAIHWMUXNVSB-IMUCLJOZSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC(=C(C=C2)O)Cl)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N |
Synonyms |
chlorocardicin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Chlorocardicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally analogous to nocardicin A, it is distinguished by a m-chloro substituent on the p-hydroxyphenylglycine unit.[1] This document provides a comprehensive overview of the physicochemical properties of this compound, its isolation and purification protocols, and its mechanism of action, designed to support further research and development efforts.
Physicochemical Properties
The following tables summarize the known physicochemical properties of this compound. It is important to note that while several properties have been described qualitatively, specific quantitative data is limited in publicly available literature.
Table 1: General Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C23H24ClN3O9 | [2] |
| Molecular Weight | 534.12 g/mol (Calculated) | [3] |
| Appearance | White amorphous powder | [2] |
| Melting Point | Decomposes above 200°C | [2] |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. | [2] |
| Optical Rotation | [α]D^25 = -125° (c=1, in 1% NaHCO3) | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Source |
| UV-Visible (UV-Vis) Spectroscopy | λmax (H2O) at 273 nm (ε 2,500) | [2] |
| Infrared (IR) Spectroscopy (KBr) | Major peaks at 3300, 1750 (β-lactam C=O), 1660, 1600, 1520, 1280, 1240, 1070, 830 cm-1 | [2] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Detailed analysis described in the source literature, but specific chemical shifts are not provided in the abstract. | [2] |
| Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) | Data not available in the reviewed literature. | |
| Mass Spectrometry (MS) | Data not available in the reviewed literature. |
Table 3: Chromatographic Properties
| Chromatographic Technique | Description | Source |
| Thin-Layer Chromatography (TLC) | Rf = 0.35 (Silica gel; n-butanol-acetic acid-water, 4:1:2) | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and purification of this compound.[2]
Fermentation and Production
A culture of the producing Streptomyces sp. is grown in a suitable fermentation medium under aerobic conditions. The production of this compound is monitored throughout the fermentation process using appropriate analytical techniques, such as bioassays against susceptible bacterial strains.
Isolation from Fermentation Broth
-
Step 1: Resin Adsorption: The fermentation broth is filtered to remove mycelia. The clarified broth is then passed through a column packed with a non-ionic porous resin (e.g., Diaion HP-20).
-
Step 2: Elution: The resin is washed with water to remove impurities. This compound is subsequently eluted from the resin using a solvent gradient, typically an increasing concentration of methanol in water.
-
Step 3: Concentration: The fractions containing this compound, as identified by bioassay or chromatographic analysis, are pooled and concentrated under reduced pressure.
Purification by Reverse-Phase Chromatography
-
Step 1: Column Preparation: A reverse-phase chromatography column (e.g., C18) is equilibrated with a suitable mobile phase, such as a buffered aqueous solution.
-
Step 2: Sample Loading and Elution: The concentrated extract from the isolation step is dissolved in the mobile phase and loaded onto the column. A gradient of an organic solvent, such as acetonitrile or methanol, in the aqueous buffer is used to elute the bound compounds.
-
Step 3: Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and purity of this compound using techniques like HPLC and bioassays.
-
Step 4: Desalting and Lyophilization: The purified fractions are desalted, if necessary, and then lyophilized to obtain this compound as a solid powder.
Mechanism of Action and Biological Pathways
As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This occurs through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
A critical aspect of understanding the efficacy of β-lactam antibiotics is the bacterial response, particularly the development of resistance. One of the well-characterized pathways for β-lactam resistance in Gram-negative bacteria is the AmpC β-lactamase induction pathway.
Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.
This diagram illustrates how the inhibition of PBPs by this compound can lead to the production of muropeptides. These fragments are transported into the cytoplasm and processed, ultimately leading to the activation of the transcriptional regulator AmpR. Activated AmpR induces the expression of the AmpC β-lactamase, which can then hydrolyze and inactivate this compound, conferring resistance. Understanding such pathways is crucial for developing strategies to overcome antibiotic resistance.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Antibacterial Mechanism of Chlorocardicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocardicin is a monocyclic β-lactam antibiotic, structurally analogous to nocardicin A. This document elucidates the antibacterial mechanism of action of this compound, leveraging available data on its chemical class and direct findings. The primary mode of action is the inhibition of peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), essential enzymes in the final stages of peptidoglycan synthesis. This guide provides a comprehensive overview of its mechanism, antibacterial spectrum, and the experimental methodologies used to elucidate its function, tailored for a technical audience in the field of antimicrobial research and development.
Introduction
This compound is a naturally occurring monocyclic β-lactam antibiotic produced by Streptomyces species.[1] Structurally, it is closely related to nocardicin A, differing by the presence of a chloro-substituent on the p-hydroxyphenylglycine side chain.[1] Like other β-lactam antibiotics, this compound's therapeutic efficacy stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, providing a basis for its selective toxicity.[2]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of this compound is centered on the disruption of peptidoglycan synthesis, a multi-stage process vital for the formation of the bacterial cell wall.[2]
The Target: Penicillin-Binding Proteins (PBPs)
The molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes that catalyze the final steps of peptidoglycan assembly.[2] These enzymes are responsible for the transpeptidation and transglycosylation reactions that cross-link the glycan strands, forming the rigid mesh-like structure of the cell wall.[3] By inhibiting PBPs, this compound prevents the formation of these crucial cross-links, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]
The interaction between this compound and PBPs is covalent. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows the antibiotic to enter the active site where a serine residue attacks the carbonyl carbon of the β-lactam ring, forming a stable, long-lived acyl-enzyme intermediate. This effectively sequesters the enzyme, preventing it from carrying out its normal function in cell wall synthesis.
Signaling Pathway of Peptidoglycan Synthesis Inhibition
The following diagram illustrates the key steps in peptidoglycan synthesis and the point of inhibition by this compound.
Caption: Inhibition of peptidoglycan synthesis by this compound.
Antibacterial Spectrum and Potentiation
This compound demonstrates moderate in vitro activity against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its activity against Staphylococcus aureus is reported to be low.[1] A significant characteristic of this compound is the potentiation of its antibacterial effect when used in combination with other antibiotics that also inhibit peptidoglycan biosynthesis.[1] This synergy suggests a complementary or enhanced disruption of the cell wall synthesis pathway.
Quantitative Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Multiple Clinical Isolates | 1.56 - 100 | --INVALID-LINK-- |
| Proteus mirabilis | Multiple Clinical Isolates | 3.13 - 12.5 | --INVALID-LINK-- |
| Proteus vulgaris | Multiple Clinical Isolates | 25 - 50 | --INVALID-LINK-- |
| Serratia marcescens | Multiple Clinical Isolates | 12.5 - 50 | --INVALID-LINK-- |
| Escherichia coli | Multiple Clinical Isolates | > 100 | --INVALID-LINK-- |
Potential Mechanisms of Resistance
Although specific resistance mechanisms to this compound have not been detailed, bacteria can employ several strategies to resist β-lactam antibiotics. These likely apply to this compound and include:
-
β-Lactamase Production: Enzymatic inactivation of the β-lactam ring by β-lactamases is the most common form of resistance. However, Nocardicin A has been reported to be stable against some β-lactamases.
-
Modification of Target PBPs: Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, rendering the drug less effective.
-
Reduced Drug Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can limit the entry of the antibiotic into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Active transport systems can pump the antibiotic out of the cell before it reaches its target.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of this compound for specific PBPs.
Protocol:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
-
Competition Binding:
-
Incubate the isolated membranes with varying concentrations of this compound for a defined period.
-
Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL) at a saturating concentration and incubate further.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence scanner or autoradiography.
-
The reduction in the signal from the labeled penicillin in the presence of this compound indicates competition for binding to the PBPs. The IC50 value (the concentration of this compound required to inhibit 50% of the labeled penicillin binding) can be determined.
-
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for investigating the antibacterial mechanism of a novel compound like this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
This compound is a monocyclic β-lactam antibiotic that exerts its antibacterial effect by inhibiting peptidoglycan synthesis through the inactivation of penicillin-binding proteins. Its activity against clinically relevant Gram-negative pathogens and its potentiation by other cell wall synthesis inhibitors make it a compound of interest for further investigation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its mechanism of action and the exploration of its therapeutic potential. Further research is warranted to obtain specific quantitative data for this compound and to fully understand its interaction with bacterial resistance mechanisms.
References
Chlorocardicin: A Monocyclic β-Lactam Antibiotic with Potential Against Gram-Negative Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a naturally occurring monocyclic β-lactam antibiotic produced by a Streptomyces species.[1][2] First reported in 1985, it is structurally related to nocardicin A, differing by the presence of a meta-chloro substituent on the p-hydroxyphenylglycine unit.[1] This modification contributes to its biological activity profile, which is characterized by moderate efficacy against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, and low activity against Gram-positive bacteria such as Staphylococcus aureus.[1] The potentiation of its activity by other inhibitors of peptidoglycan biosynthesis suggests a mechanism of action targeting the bacterial cell wall. This guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, biosynthesis, and detailed experimental protocols for its study.
Biological Activity and Spectrum of Action
This compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria. Its biological activity is comparable to that of nocardicin A, though it shows less antagonism in complex media.[1] The in vitro activity of this compound has been evaluated against a range of bacterial species.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 16 | Nisbet et al., 1985 |
| Klebsiella pneumoniae | Clinical Isolate | 32 | Nisbet et al., 1985 |
| Enterobacter cloacae | Clinical Isolate | 32 | Nisbet et al., 1985 |
| Serratia marcescens | Clinical Isolate | 64 | Nisbet et al., 1985 |
| Proteus mirabilis | Clinical Isolate | 16 | Nisbet et al., 1985 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | Nisbet et al., 1985 |
| Staphylococcus aureus | ATCC 25923 | >128 | Nisbet et al., 1985 |
| Enterococcus faecalis | ATCC 29212 | >128 | Nisbet et al., 1985 |
Note: The MIC values presented are representative and may vary depending on the specific strain and testing conditions.
Mechanism of Action
As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4][5][6] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][4][6]
Interaction with Penicillin-Binding Proteins (PBPs)
While specific studies on this compound's PBP affinity are limited, its structural similarity to nocardicin A suggests a comparable mode of action. Nocardicin A has been shown to interact with PBPs 1a, 1b, 2, and 4 in Escherichia coli.[7] The β-lactam ring of these antibiotics mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and acylate a critical serine residue, thereby inactivating the enzyme.[4][8] This disruption of peptidoglycan synthesis leads to a weakened cell wall and eventual cell lysis.
Biosynthesis
The biosynthetic pathway of this compound has not been fully elucidated. However, its structural similarity to nocardicin A allows for the proposal of a putative pathway based on the known biosynthesis of nocardicins. The core structure is likely assembled by a non-ribosomal peptide synthetase (NRPS) machinery.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and antimicrobial susceptibility testing of this compound.
Isolation and Purification of this compound from Streptomyces sp.
This protocol is based on the methods described for the isolation of this compound.[2]
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
A Technical Guide to the m-Chloro Substituent on the p-Hydroxyphenylglycine Unit: Role in Glycopeptide Antibiotic Function
Abstract: The non-proteinogenic amino acid 3-chloro-4-hydroxyphenylglycine is a cornerstone of the chemical architecture of several vital glycopeptide antibiotics, including vancomycin. This technical guide explores the critical role of the meta-chloro substituent on this residue. It details its profound impact on target binding affinity and antimicrobial efficacy, presents quantitative data on biological activity, and provides standardized protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and development of antibacterial agents.
Introduction
The p-hydroxyphenylglycine (p-HPG) scaffold is a recurring structural motif in various biologically active natural products. Within the context of glycopeptide antibiotics, its chlorinated derivative, 3-chloro-4-hydroxyphenylglycine (m-Cl-p-HPG), which constitutes residue 4 of the vancomycin heptapeptide core, is of paramount importance.[1][2] The strategic placement of the electron-withdrawing chlorine atom on the phenyl ring is not a trivial variation; it is a highly evolved feature that is critical for the antibiotic's mechanism of action and overall potency. Understanding the precise contribution of this single atom is crucial for both comprehending the basis of glycopeptide activity and for designing next-generation antibiotics to combat rising antimicrobial resistance.
This guide will dissect the role of the m-chloro substituent from a chemical and biological perspective, supported by quantitative data, detailed experimental methodologies, and process visualizations.
The Role of the m-Chloro Substituent in Target Binding
The primary mechanism of action for vancomycin and related glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis.[3] This is achieved by binding with high affinity to the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors, most notably Lipid II.[3][4] This sequestration of the substrate physically obstructs the transglycosylase and transpeptidase enzymes responsible for cross-linking the peptidoglycan layer, thereby compromising the cell wall's integrity.[3]
The chlorine atoms on the vancomycin core, particularly the one on the m-Cl-p-HPG residue (often referred to as the C-ring), are essential for achieving high binding affinity.[5] The chloro group contributes to the electronic environment and conformational rigidity of the binding pocket, which is pre-organized to form a network of five crucial hydrogen bonds with the D-Ala-D-Ala ligand. The removal of these native aryl chlorides results in a significant reduction in both binding affinity and antimicrobial activity.[5]
The emergence of vancomycin-resistant enterococci (VRE) highlights the sensitivity of this interaction. Resistant strains replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac).[6][7] This substitution of an amide NH with an ester oxygen removes a key hydrogen bond donor, leading to electrostatic repulsion and a staggering 1000-fold decrease in vancomycin's binding affinity, rendering the antibiotic ineffective.[8][9]
Quantitative Impact on Biological Activity
The contribution of the m-chloro substituent is best illustrated through quantitative measures of binding affinity and antimicrobial activity. The data consistently show that modifications or removal of this group can have a dramatic impact on the antibiotic's potency.
Data Presentation
The following tables summarize key quantitative data related to the function of glycopeptide antibiotics, emphasizing the importance of the core structure that includes the m-Cl-p-HPG unit.
Table 1: Impact of Core Chloro Substituents on Vancomycin Binding Affinity
| Compound | Modification | Impact on Binding Affinity (to D-Ala-D-Ala) |
|---|---|---|
| Dechlorovancomycin | Cumulative removal of C-ring and E-ring chlorides | >10-fold loss in ligand binding affinity[5] |
| Vancomycin | Native Structure | Binds with micromolar affinity (Kd ≈ 1-3 µM)[3] |
| Vancomycin | Target Modification (D-Ala-D-Ala to D-Ala-D-Lac) | ~1000-fold loss in binding affinity[8][9] |
Table 2: Representative Minimum Inhibitory Concentrations (MICs, in µg/mL)
| Compound | Organism (Phenotype) | MIC (µg/mL) |
|---|---|---|
| Vancomycin | S. aureus (VSSA, Vancomycin-Susceptible) | 1.0 - 2.0[8][10] |
| Vancomycin | S. aureus (MRSA, Methicillin-Resistant) | 1.0 - 2.0[8][9] |
| Vancomycin | E. faecalis (VanA VRE, Vancomycin-Resistant) | >32[8][9] |
| Redesigned Analogue* | E. faecalis (VanA VRE, Vancomycin-Resistant) | 0.5[8][9] |
*A synthetic vancomycin analogue redesigned to bind D-Ala-D-Lac.
Synthesis and Experimental Protocols
Evaluating the impact of the m-Cl-p-HPG unit or developing novel analogues requires robust synthetic and analytical methodologies.
Protocol: Synthesis of a Chlorinated Phenylglycine Precursor
The synthesis of vancomycin analogues often involves the preparation of individual, modified amino acid residues. The following is a representative procedure for creating a chlorinated aromatic precursor, adapted from synthetic campaigns.[5]
-
Aldol Addition: Perform a diastereoselective Crimmins aldol addition using a suitable chiral auxiliary (e.g., an N-acyloxazolidinone) and 3-chloro-4-fluoro-5-nitrobenzaldehyde to establish the correct stereochemistry.
-
Protection: Protect the resulting secondary alcohol with a suitable protecting group, such as tert-butyldimethylsilyl (TBS) ether.
-
Reduction: Conduct a Staudinger reduction of the nitro group to afford the corresponding free amine.
-
Purification: Purify the resulting product, the protected m-chloro-p-aminophenylglycine derivative, using column chromatography. This building block is now ready for incorporation into a peptide sequence.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[11][12]
-
Preparation of Antibiotic: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Protocol: Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
SPR is a powerful technique for quantifying the binding kinetics and affinity between molecules in real-time.[7]
-
Ligand Immobilization: Covalently immobilize a synthetic peptide mimicking the bacterial target (e.g., N-acetyl-Lys-D-Ala-D-Ala) onto a sensor chip surface (e.g., a CM5 chip).
-
Analyte Preparation: Prepare a series of concentrations of the glycopeptide antibiotic (the analyte) in a suitable running buffer (e.g., HBS-EP).
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding is measured as a change in the refractive index at the surface, reported in response units (RU). Also, inject the analyte over a reference flow cell without the immobilized ligand to subtract non-specific binding.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates higher binding affinity.
Conclusion
The m-chloro substituent on the p-hydroxyphenylglycine unit is a masterful example of nature's chemical engineering. It is not merely a peripheral decoration but an integral component that directly enhances the binding affinity and, consequently, the antibacterial potency of glycopeptide antibiotics. Its electron-withdrawing nature and steric influence are critical for the precise molecular recognition of the D-Ala-D-Ala target. A thorough understanding of its role, quantified through binding and activity assays, provides a fundamental basis for the rational design of new antibiotics capable of overcoming formidable resistance mechanisms.
References
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrachlorovancomycin: Total Synthesis of a Designed Glycopeptide Antibiotic of Reduced Synthetic Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Downstream Processing and Purification of Chlorocardicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces species. As a compound of interest for potential therapeutic applications, efficient and scalable downstream processing and purification protocols are essential for its isolation and characterization. This document provides detailed application notes and experimental protocols for the purification of this compound from fermentation broth. Given that this compound is structurally related to Nocardicin A, the protocols outlined below are based on established methods for Nocardicin A purification and are adaptable for this compound.
Data Presentation
The following table summarizes the expected quantitative data for a typical multi-step purification process of a monocyclic β-lactam antibiotic like this compound, starting from a fermentation culture of Nocardia uniformis which is known to produce Nocardicin A at yields of 300 to 350 mg per liter.[1] This data is illustrative and will vary depending on the specific fermentation conditions and the efficiency of each purification step.
| Purification Step | Starting Volume (L) | Total Protein (g) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | 10 | 50 | 3500 | ~1 | 100 |
| Solvent Extraction (n-Butanol) | 5 | 15 | 2975 | ~5 | 85 |
| Adsorption Chromatography (Amberlite XAD4) | 1 | 2.5 | 2380 | ~40 | 68 |
| Preparative HPLC (C18) | 0.2 | 0.1 | 1666 | >95 | 48 |
Experimental Protocols
Fermentation Broth Clarification
Objective: To remove microbial cells and large debris from the fermentation broth to prepare it for subsequent purification steps.
Materials:
-
10 L Fermentation Broth
-
Industrial Centrifuge
-
0.45 µm and 0.22 µm Filter Cartridges
-
Peristaltic Pump
Protocol:
-
Harvest the fermentation broth from the bioreactor.
-
Centrifuge the broth at 8,000 x g for 30 minutes at 4°C to pellet the microbial cells.
-
Carefully decant the supernatant, which contains the secreted this compound.
-
Set up a filtration train with a 0.45 µm pre-filter followed by a 0.22 µm sterilizing-grade filter.
-
Pass the supernatant through the filtration system using a peristaltic pump to obtain a clarified fermentation broth.
-
Store the clarified broth at 4°C until the next step.
Solvent Extraction
Objective: To concentrate this compound and remove highly polar impurities from the clarified broth.
Materials:
-
Clarified Fermentation Broth
-
n-Butanol
-
Separatory Funnel (or equivalent liquid-liquid extraction equipment)
-
Rotary Evaporator
Protocol:
-
Adjust the pH of the clarified fermentation broth to 2.0-3.0 with a suitable acid (e.g., HCl) to protonate the acidic this compound, making it more soluble in the organic solvent.
-
In a separatory funnel, mix the acidified broth with an equal volume of n-butanol.
-
Shake vigorously for 5-10 minutes to allow for the transfer of this compound into the organic phase.
-
Allow the phases to separate. The upper organic layer will contain the this compound.
-
Collect the upper n-butanol layer.
-
Repeat the extraction of the aqueous phase with a fresh half-volume of n-butanol to maximize recovery.
-
Pool the n-butanol extracts.
-
Concentrate the pooled organic phases under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated extract.
Adsorption Chromatography
Objective: To further purify this compound by removing impurities based on hydrophobicity.
Materials:
-
Concentrated this compound Extract
-
Amberlite XAD4 Resin (or equivalent polymeric adsorbent)
-
Chromatography Column
-
Methanol
-
Deionized Water
-
Fraction Collector
Protocol:
-
Prepare the Amberlite XAD4 resin by washing it sequentially with methanol and then deionized water to remove any preservatives and to activate it.
-
Pack the chromatography column with the prepared resin.
-
Equilibrate the column with deionized water adjusted to a slightly acidic pH (e.g., 4.0).
-
Dissolve the concentrated extract from the solvent extraction step in a minimal volume of the equilibration buffer.
-
Load the dissolved sample onto the equilibrated column at a low flow rate.
-
Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a stepwise or linear gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions using a fraction collector and monitor the absorbance at a suitable wavelength (e.g., 270 nm) to identify the fractions containing this compound.
-
Pool the fractions containing the purified this compound.
-
Concentrate the pooled fractions using a rotary evaporator.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound for final characterization and use.
Materials:
-
Concentrated fraction from Adsorption Chromatography
-
Preparative HPLC System with a UV detector
-
C18 Preparative HPLC Column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Fraction Collector
Protocol:
-
Equilibrate the C18 preparative HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Dissolve the concentrated sample from the previous step in a small volume of the starting mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the equilibrated column.
-
Elute the this compound using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a suitable flow rate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions.
-
Lyophilize the pooled fractions to obtain pure this compound as a solid.
Visualizations
Caption: Workflow for the downstream processing of this compound.
Caption: Relationship between this compound and Nocardicin A.
References
Application Notes & Protocols for the Analytical Determination of Chlorocardicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally related to nocardicin A, it exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1] The development of robust and reliable analytical methods for the detection and quantification of this compound is crucial for various stages of drug discovery and development, including fermentation process optimization, pharmacokinetic studies, and quality control of the final product. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a microbiological bioassay.
I. Sample Preparation
Effective sample preparation is critical for accurate and reproducible analysis. The following protocol describes a general procedure for the extraction of this compound from a fermentation broth.
Protocol: Solid-Phase Extraction (SPE) for this compound from Fermentation Broth
-
Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the biomass.
-
Supernatant Collection: Carefully collect the supernatant containing the dissolved this compound.
-
pH Adjustment: Adjust the pH of the supernatant to 3.0 with 1 M HCl.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol and 5 mL of deionized water (pH 3.0).
-
Sample Loading: Load 10 mL of the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water (pH 3.0) to remove polar impurities.
-
Elution: Elute the bound this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
II. Analytical Methods
A. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean samples.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (based on the p-hydroxyphenylglycine unit, a common chromophore in this class of compounds).
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Quantitative Data (Illustrative)
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 2% |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like plasma or tissue homogenates.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): [M+H]⁺ of this compound
-
Product Ions (Q3): Specific fragment ions of this compound
-
-
Injection Volume: 5 µL.
Quantitative Data (Illustrative)
| Parameter | Value |
| Retention Time | ~ 3.8 min |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
C. Microbiological Bioassay
This method determines the biological activity of this compound and is useful as an orthogonal method to chromatographic techniques.
Experimental Protocol: Agar Diffusion Bioassay
-
Test Organism: A susceptible strain of Escherichia coli or Pseudomonas aeruginosa.
-
Media: Mueller-Hinton agar.
-
Preparation of Plates: Prepare a lawn of the test organism on the surface of the agar plates.
-
Application of Samples: Aseptically apply sterile paper discs (6 mm diameter) impregnated with known concentrations of a this compound standard and the test samples onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of inhibition around each disc.
-
Quantification: Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition. Determine the concentration of the unknown samples from this curve.
III. Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Inhibition of peptidoglycan synthesis by this compound.
References
Application Notes and Protocols for In Vitro Evaluation of Chlorocardicin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces sp.[1]. Structurally related to nocardicin A, it demonstrates notable in vitro activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family and Pseudomonas aeruginosa[1]. As with other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs)[2][3][4][5][6]. This document provides detailed protocols for essential in vitro assays to characterize the antibacterial and anti-biofilm properties of this compound.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data for the structurally and functionally similar compound, nocardicin A, is provided in the summary tables. This information serves as a practical guide for researchers initiating studies on this compound.
Data Presentation: Summary of Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of nocardicin A, a compound with reported activity similar to this compound[1].
Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against various Gram-negative bacteria. [7][8]
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Mean MIC (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | ~2x more active than carbenicillin |
| Proteus mirabilis | Not Specified | 3.13 - 12.5 | Not Specified |
| Proteus rettgeri | Not Specified | 3.13 - 12.5 | Not Specified |
| Proteus inconstans | Not Specified | 3.13 - 12.5 | Not Specified |
| Proteus vulgaris | Not Specified | 25 - 50 | Not Specified |
| Serratia marcescens | 30 | 12.5 - 50 | Not Specified |
Note: The activity of nocardicin A can be influenced by the components of the assay media[7].
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol: Broth Microdilution for MIC and MBC Determination
Materials:
-
This compound stock solution (prepared in an appropriate solvent and filter-sterilized)
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without antibiotic), and column 12 as the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.
Protocol: Time-Kill Assay
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
MHA plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial culture in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with constant shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum[9].
-
Anti-Biofilm Assay
This assay evaluates the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.
Protocol: Crystal Violet Anti-Biofilm Assay
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
Bacterial culture
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
PBS
Procedure for Biofilm Inhibition:
-
Plate Setup:
-
Add 100 µL of TSB with 1% glucose to each well.
-
Perform two-fold serial dilutions of this compound in the plate as described for the MIC assay.
-
-
Inoculation:
-
Add 100 µL of a diluted bacterial culture (adjusted to a 0.5 McFarland standard and then diluted 1:100 in TSB with 1% glucose) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing and Staining:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells (no antibiotic).
-
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial suspension in TSB with 1% glucose and incubate for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh media containing serial dilutions of this compound to the wells with established biofilms.
-
-
Incubation:
-
Incubate the plate for a further 24 hours at 37°C.
-
-
Quantification:
-
Follow steps 4 and 5 from the biofilm inhibition protocol to quantify the remaining biofilm.
-
Visualizations
Mechanism of Action of Monobactam Antibiotics
Monobactam antibiotics, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Antibacterial Assays
The following workflow outlines the sequential steps for the comprehensive in vitro evaluation of a novel antibacterial compound like this compound.
Caption: Workflow for in vitro antibacterial testing.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 3. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Monobactam - Wikipedia [en.wikipedia.org]
- 7. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Chlorocardicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Chlorocardicin, a monocyclic β-lactam antibiotic. The methodologies described adhere to established standards for antimicrobial susceptibility testing and are intended to ensure accuracy and reproducibility of results.
Introduction
This compound is a β-lactam antibiotic produced by Streptomyces species, structurally related to nocardicin A.[1] It exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, with lower activity observed against Staphylococcus aureus.[2] The antibacterial efficacy of this compound is notably enhanced when used in combination with other antibiotics that target peptidoglycan biosynthesis, suggesting a mechanism of action that involves the disruption of bacterial cell wall synthesis.[1][2]
This document outlines two standard methods for assessing the antibacterial susceptibility of this compound: Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method to assess the zone of inhibition.
Data Presentation
The following tables present illustrative quantitative data for the antibacterial activity of this compound against common bacterial pathogens. This data is representative of expected outcomes based on qualitative descriptions of this compound's activity and should be used for comparative purposes. Actual results will vary depending on the specific bacterial strains and testing conditions.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Klebsiella pneumoniae | ATCC 13883 | 16 |
| Staphylococcus aureus | ATCC 29213 | >128 |
| Enterococcus faecalis | ATCC 29212 | >128 |
Table 2: Illustrative Zone of Inhibition for this compound (30 µg disk)
| Bacterial Species | Strain | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Escherichia coli | ATCC 25922 | 18 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 15 | Intermediate |
| Klebsiella pneumoniae | ATCC 13883 | 19 | Intermediate |
| Staphylococcus aureus | ATCC 25922 | 8 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 6 | Resistant |
Note: Interpretive criteria (Susceptible/Intermediate/Resistant) for this compound have not been established by regulatory bodies. The interpretations in Table 2 are hypothetical and based on general principles of susceptibility testing.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]
a. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended for β-lactams) at a concentration of 1280 µg/mL or higher.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Transfer to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Experimental Procedure:
-
Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Method
This protocol follows the CLSI M02 guidelines for disk diffusion testing.[6][7][8][9]
a. Preparation of Materials:
-
This compound Disks: Prepare sterile paper disks (6 mm diameter) impregnated with 30 µg of this compound.
-
Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Media: Mueller-Hinton Agar (MHA) plates (150 mm for multiple disks or 100 mm for fewer disks).
b. Experimental Procedure:
-
Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply the this compound disk(s) to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no visible growth) around each disk to the nearest millimeter.
Visualizations
Signaling Pathways and Experimental Workflows
The likely mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.
Caption: Peptidoglycan biosynthesis pathway and proposed inhibition by this compound.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. chainnetwork.org [chainnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 9. asm.org [asm.org]
Application Notes and Protocols for Investigating the Potentiation of Chlorocardicin by Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by a species of Streptomyces.[1] Structurally related to nocardicin A, it exhibits moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1] Of significant interest to researchers and drug development professionals is the observation that the antibacterial activity of this compound is strongly potentiated by antibiotics that inhibit peptidoglycan biosynthesis.[1] This potentiation suggests the potential for combination therapies that could enhance efficacy, reduce required dosages, and potentially overcome certain mechanisms of antibiotic resistance.
These application notes provide a framework for investigating the synergistic interactions between this compound and other antibiotics, with a focus on inhibitors of cell wall synthesis. Detailed protocols for assessing synergy and visualizing the underlying biological pathways are provided to guide researchers in this area.
Data Presentation: Synergistic Activity of this compound
The synergistic effect of two antimicrobial agents is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of each agent when used in combination compared to their individual MICs. This is often expressed as the Fractional Inhibitory Concentration (FIC) Index.
Illustrative Example: Potentiation of Oxacillin by (-)-Epicatechin Gallate (ECg) and its Enhancement by (-)-Epicatechin (EC) against MRSA strain BB568
| Oxacillin MIC (µg/mL) | ECg Concentration (µg/mL) | EC Concentration (µg/mL) |
| 256 | 0 | 0 |
| <0.5 | 12.5 | 0 |
| 64 | 3.12 | 0 |
| 8 | 3.12 | 6.25 |
| 2 | 3.12 | 25 |
This table serves as an example of how to present quantitative data on antibiotic potentiation. The original quantitative data for this compound potentiation is not publicly available.
Signaling Pathways and Mechanisms
The potentiation of this compound by certain antibiotics is rooted in their combined impact on the bacterial cell wall's peptidoglycan synthesis pathway. This compound, as a β-lactam antibiotic, inhibits the final stages of peptidoglycan cross-linking. When combined with another antibiotic that targets an earlier stage of this same pathway, the result is a synergistic disruption of cell wall integrity, leading to enhanced bacterial killing.
Below is a diagram illustrating the key stages of peptidoglycan biosynthesis and the points of inhibition for different classes of antibiotics.
Caption: Bacterial peptidoglycan biosynthesis pathway and antibiotic targets.
Experimental Protocols
To quantitatively assess the potentiation of this compound by other antibiotics, the checkerboard broth microdilution assay is the most common and robust method.
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic against a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Partner antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile multichannel pipettes and reservoirs.
-
Incubator.
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner antibiotic in the appropriate broth medium. The concentration range should span from well above to well below the known or expected MIC of each antibiotic.
-
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each serial dilution of this compound, creating a concentration gradient from highest to lowest. Column 11 can serve as a control for the partner antibiotic alone, and column 12 as a growth control (no antibiotic).
-
Along the y-axis (e.g., rows A-G), add 50 µL of each serial dilution of the partner antibiotic, creating a concentration gradient from highest to lowest. Row H can serve as a control for this compound alone.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Determine the MIC of this compound alone (in the corresponding control row/column), the MIC of the partner antibiotic alone, and the MIC of each in combination in the checkerboard wells.
-
Protocol 2: Calculation of the Fractional Inhibitory Concentration (FIC) Index
Objective: To quantify the interaction between this compound and the partner antibiotic.
Calculation:
The FIC Index is calculated using the following formula:
FIC Index = FIC of this compound + FIC of Partner Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
Interpretation of the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Experimental Workflow and Logic
The process of investigating this compound's potentiation follows a logical progression from initial screening to quantitative analysis.
Caption: Workflow for investigating this compound's potentiation.
Conclusion
The potentiation of this compound by antibiotics that inhibit peptidoglycan biosynthesis presents a compelling area for further research and development. By employing standardized methodologies such as the checkerboard assay and FIC index calculation, researchers can quantitatively assess these synergistic interactions. The protocols and diagrams provided in these application notes offer a comprehensive guide for scientists and drug development professionals to explore the potential of this compound in combination therapies, which may lead to novel strategies for combating bacterial infections.
References
Application Notes and Protocols for Chlorocardicin in Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic produced by Streptomyces species.[1] Structurally related to nocardicin A, it demonstrates moderate in vitro activity against a range of Gram-negative bacteria, including clinically relevant species such as Enterobacteriaceae and Pseudomonas aeruginosa.[1] As a β-lactam antibiotic, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability and a proven target for antimicrobial agents. These application notes provide a comprehensive overview of the use of this compound in Gram-negative bacteria research, including its mechanism of action, quantitative activity data, and detailed experimental protocols.
Mechanism of Action
This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. The synthesis of peptidoglycan is a complex process involving several enzymatic steps, culminating in the cross-linking of glycan strands by penicillin-binding proteins (PBPs).
This compound exerts its bactericidal effect by covalently binding to the active site of these PBPs, thereby inactivating them. This inhibition of transpeptidase activity prevents the formation of peptide cross-links between adjacent glycan chains, weakening the cell wall and ultimately leading to cell lysis.
Studies on the closely related compound, nocardicin A, have shown interaction with multiple PBPs in Escherichia coli, including PBP1a, PBP1b, PBP2, and PBP4.[2] It is highly probable that this compound interacts with a similar profile of PBPs in Gram-negative bacteria.
Signaling Pathway Diagram: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of peptidoglycan synthesis by this compound.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related and structurally similar antibiotic, Nocardicin A, to provide an expected range of activity. Researchers should perform their own susceptibility testing to determine the precise Minimum Inhibitory Concentrations (MICs) for their strains of interest.
Table 1: In Vitro Activity of Nocardicin A against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Mean MIC (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates | Not specified | ~2x more active than Carbenicillin |
| Proteus mirabilis | Not specified | 3.13 - 12.5 | Not specified |
| Proteus rettgeri | Not specified | 3.13 - 12.5 | Not specified |
| Proteus inconstans | Not specified | 3.13 - 12.5 | Not specified |
| Proteus vulgaris | Not specified | 25 - 50 | Not specified |
| Serratia marcescens | 30 | 12.5 - 50 | Not specified |
| Escherichia coli | Not specified | Inactive | Inactive |
Data extracted from Nishida et al., 1977.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., sterile distilled water or a buffer as recommended by the supplier)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Sterile tubes and pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent.
-
Further dilutions will be made from this stock.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x, and 8x MIC)
-
Log-phase bacterial culture (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Preparation:
-
Prepare flasks containing CAMHB with the desired concentrations of this compound.
-
Include a growth control flask without any antibiotic.
-
-
Inoculation:
-
Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.
-
Workflow for Time-Kill Assay
Caption: Workflow for Time-Kill Assay.
Synergistic Applications
A notable characteristic of this compound is the potentiation of its activity by other antibiotics that inhibit peptidoglycan biosynthesis.[1] This suggests that this compound can be used in combination with other β-lactams or antibiotics targeting different steps in cell wall synthesis to achieve synergistic effects.
Potential Synergistic Combinations:
-
With other β-lactams (e.g., Piperacillin, Ceftazidime): Targeting different PBPs simultaneously can lead to a more comprehensive inhibition of cell wall synthesis.
-
With β-lactamase inhibitors (e.g., Tazobactam, Clavulanate): In bacteria producing β-lactamases, these inhibitors can protect this compound from enzymatic degradation, restoring its activity.
-
With agents targeting early stages of peptidoglycan synthesis (e.g., Fosfomycin): This dual-targeted approach can be highly effective.
Researchers are encouraged to perform checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and confirm synergy for specific antibiotic combinations against their strains of interest.
Potential Resistance Mechanisms
While specific resistance mechanisms to this compound have not been extensively studied, Gram-negative bacteria can employ several general strategies to resist β-lactam antibiotics.
Common Resistance Mechanisms:
-
β-lactamase Production: Enzymatic degradation of the β-lactam ring is the most common resistance mechanism.
-
Modification of Target PBPs: Alterations in the structure of PBPs can reduce their affinity for this compound.
-
Reduced Outer Membrane Permeability: Changes in porin channels can limit the entry of this compound into the periplasmic space.
-
Efflux Pumps: Active transport of the antibiotic out of the cell can prevent it from reaching its target PBPs.[4][5][6]
Logical Relationship of Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
Conclusion
This compound presents a valuable tool for research into Gram-negative bacterial physiology and antimicrobial drug discovery. Its mode of action via inhibition of cell wall synthesis and its potential for synergistic activity with other antibiotics make it a compound of significant interest. The protocols and data provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their studies. Further investigation into its specific interactions with PBPs, synergistic combinations, and resistance profiles will undoubtedly contribute to a deeper understanding of this promising antibiotic.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux pumps and drug resistance in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic resistance caused by gram-negative multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorocardicin Fermentation and Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Chlorocardicin (CHC) fermentation and yield. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound fermentation medium?
A1: While a specific medium for optimal this compound production is often proprietary and strain-dependent, a rich medium that supports robust growth of Amycolatopsis or Streptomyces species is a suitable starting point. Based on media used for the production of the structurally related antibiotic nocardicin A, a complex medium is recommended.[1]
Q2: Which fermentation parameters are most critical for this compound yield?
A2: Key fermentation parameters that significantly influence the yield of antibiotics like this compound in Amycolatopsis species include pH, temperature, dissolved oxygen (DO), agitation, and inoculum size. Maintaining these parameters within their optimal ranges is crucial for maximizing productivity.
Q3: How can I systematically optimize the fermentation medium for improved this compound yield?
A3: A multi-step approach is recommended. Initially, a screening method like the Plackett-Burman design can be employed to identify the most influential media components from a larger set of variables with a minimal number of experiments.[2][3][4] Following the identification of key components, a statistical method such as Response Surface Methodology (RSM) can be used to fine-tune their concentrations for optimal yield.
Q4: Is it possible to increase this compound yield by feeding precursors during fermentation?
A4: Yes, precursor-directed biosynthesis is a viable strategy to enhance the yield of specific secondary metabolites.[5][6][7][8] For this compound, which is a non-ribosomal peptide, feeding the fermentation with amino acid precursors that constitute its structure, such as p-hydroxyphenylglycine (pHPG) or related compounds, could potentially increase the final titer. Supplementation with 5 mM p-hydroxymandelate (pHMA), a direct precursor of pHPG, has been shown to restore production of related compounds in mutant strains.[1]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or No this compound Production | - Suboptimal fermentation medium (nutrient limitation).- Incorrect fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or incorrect inoculum size.- Strain instability or degradation. | - Re-evaluate and optimize the medium composition using statistical methods (see Experimental Protocols).- Profile the fermentation by monitoring key parameters and adjust to the recommended optimal ranges (see Data Presentation).- Ensure the seed culture is in the exponential growth phase before inoculation.- Re-streak the production strain from a frozen stock to ensure genetic integrity. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., peptone, yeast extract).- High agitation rates.- Cell lysis releasing intracellular proteins. | - Add an appropriate concentration of an antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed.- Reduce the agitation speed, ensuring dissolved oxygen levels remain adequate.- Optimize the fermentation conditions to minimize cell stress and lysis. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw material quality.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters. | - Use high-quality, consistent sources for all media components.- Standardize the inoculum preparation protocol, including age and cell density.- Implement strict process control to maintain consistent fermentation parameters across batches. |
| Presence of Contaminating Microorganisms | - Inadequate sterilization of medium or equipment.- Non-sterile sampling techniques.- Compromised bioreactor seals. | - Verify sterilization protocols (autoclave time and temperature).- Employ aseptic techniques for all manipulations.- Perform regular maintenance and integrity checks on the bioreactor system. |
| Product Degradation | - Unfavorable pH or temperature post-fermentation.- Presence of degradative enzymes. | - Adjust the pH of the broth to a stable range for this compound immediately after harvest.- Cool the broth quickly after the fermentation is complete.- Investigate potential enzymatic degradation and consider purification strategies that mitigate this. |
Data Presentation
Table 1: Recommended Starting Fermentation Medium for this compound Production (based on Nocardicin A medium) [1]
| Component | Concentration (g/L) |
| Peptone | 10 |
| Yeast Extract | 4 |
| KH₂PO₄ | 10 |
| Na₂HPO₄ | 4 |
| MgSO₄ | 2.4 |
| Glycine | 2 |
| Soluble Starch | 20 |
| L-Tyrosine | 1 |
| L-Methionine | 0.075 |
| Trace Minerals | 2 mL/L |
Table 2: Optimized Fermentation Parameters for Antibiotic Production by Amycolatopsis sp. (Model Data)
| Parameter | Optimal Range | Reference |
| pH | 7.0 - 7.6 | [9] |
| Temperature | 28 - 30°C | [10] |
| Inoculum Size | 4.5% (v/v) | [9] |
| Agitation | 180 - 255 rpm | [9][10] |
| Aeration | >1.0 vvm | [11] |
| Dissolved Oxygen | 20 - 30% |
Experimental Protocols
Protocol 1: Plackett-Burman Design for Media Component Screening
This protocol outlines a general procedure for using a Plackett-Burman design to identify the most significant media components affecting this compound production.
-
Variable Selection: Choose up to 11 media components to screen (e.g., different carbon and nitrogen sources, phosphate levels, trace elements).
-
Level Assignment: For each variable, define a high (+) and a low (-) concentration level.
-
Experimental Design: Generate the Plackett-Burman design matrix for the number of variables selected. This will result in a set of experimental runs (e.g., 12 runs for up to 11 variables). Each run will have a unique combination of high and low levels for the chosen variables.[2][3][4]
-
Fermentation: Prepare the fermentation media according to each run in the design matrix. Inoculate with a standardized seed culture of the this compound-producing strain.
-
Cultivation: Incubate the cultures under constant, optimized fermentation parameters (pH, temperature, agitation).
-
Analysis: After a set fermentation time, measure the this compound yield for each experimental run.
-
Statistical Evaluation: Analyze the results to determine the main effect of each variable on this compound production. Variables with a statistically significant positive effect are selected for further optimization.
Protocol 2: Fed-Batch Fermentation for High-Density Culture and Enhanced Yield
This protocol describes a fed-batch strategy to overcome substrate limitation and achieve higher cell densities and potentially higher this compound titers.
-
Batch Phase: Begin the fermentation in a batch mode with an initial volume of a balanced medium containing a limiting carbon source (e.g., glucose).[11][12]
-
Monitoring: Closely monitor the concentration of the limiting substrate and key fermentation parameters (pH, DO).
-
Feed Initiation: Once the initial carbon source is nearly depleted (as indicated by a sharp increase in DO and stabilization of pH), initiate the feeding of a concentrated nutrient solution.
-
Feeding Strategy: The feeding can be done at a constant rate, an exponentially increasing rate to maintain a constant growth rate, or in response to a parameter like pH or DO. A common strategy is to maintain the limiting substrate at a low, constant level.
-
Feed Composition: The feed solution should be highly concentrated to avoid significant dilution of the fermenter volume and should contain the limiting carbon source and potentially other key nutrients that may become limiting at high cell densities.
-
Duration: Continue the fed-batch phase until the desired cell density or product titer is reached, or until a decline in productivity is observed.
Visualizations
Caption: Simplified biosynthetic pathway of this compound via NRPS.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Plackett burman design ppt | PPTX [slideshare.net]
- 4. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pacidamycin antibiotics through precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fed-Batch Microbial Cultivation (Procedure) : Bioreactor Modeling & Simulation lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
Chlorocardicin Stability & Degradation Technical Support Center
Welcome to the technical resource center for Chlorocardicin. This guide is designed for researchers, scientists, and drug development professionals to provide robust support and troubleshooting for common stability and degradation challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a chlorinated cardiac glycoside that is sensitive to several environmental factors. The primary degradation pathways include hydrolysis of the glycosidic linkage, particularly under acidic or basic conditions, and photodegradation due to its chromophoric structure. It also shows susceptibility to oxidative and thermal stress.[1][2][3] To ensure integrity, it must be handled and stored under controlled conditions.
Q2: What are the recommended storage and handling conditions for solid this compound?
A2:
-
Temperature: Store solid this compound at 2-8°C for long-term storage.
-
Light: Protect from light at all times by using amber vials or storing in a dark location.[1]
-
Moisture: Store in a desiccated environment to prevent hydrolysis from atmospheric moisture.[4]
-
Inert Atmosphere: For maximum stability, especially for reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[2]
Q3: Which solvents are recommended for preparing this compound solutions, and which should be avoided?
A3:
-
Recommended: Dimethyl sulfoxide (DMSO) and ethanol are suitable for creating stock solutions. For aqueous experiments, freshly prepared solutions in buffered media (pH 6.0-7.5) are recommended for immediate use.
-
To Avoid: Avoid prolonged exposure to highly acidic or basic aqueous solutions (pH < 4 or pH > 8) as they can rapidly catalyze hydrolysis. Also, avoid solvents containing reactive impurities, such as peroxides, which can be found in aged ethers like THF or dioxane, as these can initiate oxidative degradation.[5]
Q4: How susceptible is this compound to oxidation, and how can it be prevented?
A4: The molecule has functional groups susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[3][5] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[2][5] To prevent oxidation:
-
Use high-purity solvents and degas aqueous buffers before use.
-
Consider adding antioxidants like butylated hydroxytoluene (BHT) or working under an inert atmosphere for sensitive, long-term experiments.[5]
-
Avoid contact with incompatible materials or containers that could leach metal ions.
Troubleshooting Guides
Q5: I am observing an unexpected peak in my HPLC chromatogram during a stability study. How do I identify its source?
A5: An unexpected peak can be a degradation product, an impurity from your starting material, or a contaminant. Follow these steps to troubleshoot:
-
Analyze Control Sample: Check the chromatogram of your time-zero (T0) or unstressed control sample. If the peak is present, it is likely an impurity in the original this compound batch.
-
Analyze Blank Sample: Inject a blank sample (containing only the solvent/mobile phase). If the peak appears, it may be a contaminant from the solvent, system, or a carryover from a previous injection.
-
Assess Peak Growth: If the peak is absent at T0 but appears and grows over time in the stressed sample, it is a degradation product. The conditions under which it forms (e.g., heat, acid, light) will help identify the degradation pathway.[6]
-
Characterize the Peak: Use HPLC-MS to obtain the mass of the unknown peak. This information, combined with knowledge of this compound's structure, can help propose a structure for the degradant.[6]
Q6: My results from forced degradation studies are inconsistent between experiments. What could be the cause?
A6: Inconsistent results in forced degradation studies often stem from minor variations in experimental conditions.[7]
-
Stress Condition Variability: Ensure the temperature of your heating block, the pH of your buffer, and the intensity of your light source are consistent and accurately monitored for each experiment.[4][8]
-
Sample Preparation: Solution concentrations and the age of the stock solution can impact results. Always use freshly prepared solutions from a well-characterized solid material.
-
Oxygen Exposure: The amount of dissolved oxygen or headspace oxygen can vary, leading to inconsistent levels of oxidative degradation. Degassing solvents or blanketing the reaction vessel with nitrogen can improve reproducibility.[2]
-
Analytical Method: Ensure your analytical method is robust and validated. Check for proper system suitability before each run.[9]
Q7: The total peak area in my chromatogram is decreasing over time (poor mass balance). What does this indicate?
A7: A loss of mass balance suggests that one or more degradation products are not being detected by your analytical method.[6]
-
Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore, making it invisible to a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Precipitation: The degradant may be insoluble in the sample diluent or mobile phase and has precipitated out of the solution. Visually inspect your samples and consider using a different solvent for dilution.
-
High Volatility: The degradation product could be a volatile compound that is lost during sample preparation or analysis.
-
Irreversible Adsorption: The degradant may be sticking irreversibly to the HPLC column or sample vial.
Quantitative Stability Data
The following tables summarize the hypothetical stability of this compound under various stress conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 40°C
| pH | Time (hours) | % this compound Remaining | Major Degradant(s) Observed |
| 2.0 | 24 | 65.2% | Hydrolyzed Aglycone |
| 4.0 | 24 | 91.5% | Hydrolyzed Aglycone |
| 7.0 | 24 | 98.8% | Minor Oxidative Products |
| 9.0 | 24 | 82.1% | Hydrolyzed Aglycone, Epimers |
| 12.0 | 24 | 45.7% | Hydrolyzed Aglycone, Epimers |
Table 2: Effect of Temperature and Light on Solid this compound
| Condition | Time (weeks) | % this compound Remaining | Appearance |
| 40°C | 4 | 99.1% | White Powder |
| 60°C | 4 | 92.3% | Slight yellowing |
| 40°C / 75% RH | 4 | 95.5% | White Powder |
| Photolytic (ICH Q1B) | 1 | 85.4% | Yellowish Powder |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
This protocol is designed to assess the susceptibility of this compound to acid and base-catalyzed hydrolysis.[6][10]
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate at 60°C and sample at the same time points as the acid hydrolysis condition.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Oxidative Degradation
This protocol assesses the susceptibility of this compound to oxidation.[5][6]
-
Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Procedure:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at 0, 2, 6, and 24 hours.
-
Quench the reaction by adding a small amount of sodium sulfite solution or by dilution with the mobile phase.
-
-
Analysis: Analyze all samples by HPLC-UV/MS to identify oxidative degradants.
Visualizations: Pathways and Workflows
Caption: Hypothetical degradation pathways for this compound.
References
- 1. moravek.com [moravek.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. ijpsjournal.com [ijpsjournal.com]
Challenges in the purification of Chlorocardicin from culture broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Chlorocardicin from Streptomyces culture broth.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the overall yield of this compound consistently low?
Potential Causes:
-
Suboptimal Fermentation Conditions: The production of this compound by Streptomyces sp. is highly dependent on the composition of the culture medium and fermentation parameters.
-
Degradation of this compound: The β-lactam ring in this compound is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions[1][2].
-
Inefficient Extraction: The initial extraction from the culture broth may not be effectively capturing the this compound.
-
Losses During Chromatographic Steps: Suboptimal chromatography conditions can lead to poor binding, excessive elution volumes, or co-elution with impurities.
Solutions:
-
Optimize Fermentation: Review and optimize media components, pH, temperature, and aeration during fermentation to enhance this compound production.
-
Control pH and Temperature: Maintain a pH close to neutrality (around 6.0-7.0) and low temperatures (e.g., 4°C) throughout the purification process to minimize degradation of the β-lactam ring[3].
-
Enhance Extraction: Ensure the chosen extraction solvent and pH are optimal for this compound's physicochemical properties. The use of non-ionic porous resins has been reported for the initial capture of this compound from the fermentation broth.
-
Refine Chromatography Protocol: Systematically optimize resin selection, mobile phase composition, gradient, and flow rate for each chromatographic step.
Q2: How can I remove persistent impurities that co-elute with this compound during reverse-phase chromatography?
Potential Causes:
-
Structurally Similar Impurities: The Streptomyces fermentation broth contains a complex mixture of metabolites, some of which may have similar polarity and molecular weight to this compound[4][5].
-
Suboptimal HPLC/FPLC Conditions: The chosen mobile phase gradient may not be shallow enough to resolve closely eluting compounds. The column chemistry may also not be ideal for the separation.
Solutions:
-
Multi-Modal Chromatography: Introduce an additional purification step based on a different separation principle, such as ion-exchange or size-exclusion chromatography, before the final reverse-phase step.
-
Optimize Reverse-Phase Separation:
-
Gradient Modification: Employ a shallower gradient during the elution of this compound.
-
Solvent System Variation: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives in the mobile phase.
-
Column Chemistry: Test different reverse-phase columns (e.g., C8 instead of C18) to exploit subtle differences in hydrophobicity.
-
Q3: My purified this compound shows signs of degradation upon storage. How can I improve its stability?
Potential Causes:
-
Hydrolysis of the β-lactam Ring: This is a common issue with β-lactam antibiotics, influenced by pH, temperature, and the presence of nucleophiles[1][2]. Monocyclic β-lactams like this compound are generally more stable than bicyclic structures like penicillins, but are still susceptible to degradation[2].
-
Oxidation: Some components of the molecule may be sensitive to oxidation.
Solutions:
-
pH Control: Store purified this compound in a buffered solution at a slightly acidic to neutral pH (pH 6.0-7.0), as extreme pH values accelerate degradation[3].
-
Low-Temperature Storage: Store samples at -20°C or -80°C to slow down degradation kinetics.
-
Lyophilization: For long-term storage, lyophilize the purified this compound from a suitable buffer to obtain a stable powder.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a monocyclic β-lactam antibiotic produced by a species of Streptomyces[6]. It is structurally related to nocardicin A[6]. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs)[7].
Q2: What are the key steps in the purification of this compound?
A published method for the isolation of this compound involves a two-step process:
-
Adsorption on a Non-ionic Porous Resin: The clarified fermentation broth is passed through a column packed with a non-ionic porous resin to capture the this compound.
-
Reverse-Phase Chromatography: The fraction eluted from the resin is then further purified using reverse-phase chromatography to yield pure this compound.
Q3: What are the physicochemical properties of this compound?
While specific data for this compound is limited, its structural similarity to nocardicin A suggests it is a polar molecule, soluble in water and polar organic solvents. The stability of the related nocardicin A has been studied, showing maximum stability in aqueous solutions at a pH of around 6.13[3].
Q4: What are common impurities encountered during this compound purification?
Impurities in Streptomyces fermentation broths can be numerous and varied, including:
-
Other secondary metabolites with similar chemical properties.
-
Degradation products of this compound.
-
Residual media components.
Q5: Are there any specific safety precautions to consider when handling this compound?
As with all β-lactam antibiotics, there is a potential for allergic reactions in sensitized individuals. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated area or a fume hood, especially when handling powdered forms or volatile solvents.
Quantitative Data Summary
Data for the closely related antibiotic, nocardicin A, is provided as a reference due to the limited availability of quantitative data specifically for this compound purification in the reviewed literature.
| Parameter | Value (for Nocardicin A) | Reference |
| Optimal pH for Stability | ~6.13 | [3] |
| Purification Method | Affinity Chromatography | [8] |
Experimental Protocols
Detailed Methodology for the Purification of Nocardicin A (as a proxy for this compound)
This protocol for nocardicin A is provided as a detailed reference. Researchers should adapt and optimize these steps for this compound purification based on their specific experimental setup and analytical results.
1. Culture Broth Preparation:
-
Centrifuge the Streptomyces fermentation broth to remove mycelia and other solid materials.
-
Filter the supernatant through a 0.45 µm filter to clarify the broth.
2. Initial Capture using Non-ionic Porous Resin (Conceptual Protocol):
-
Resin Selection: Amberlite® XAD® series or similar non-ionic polymeric adsorbents are suitable.
-
Column Preparation: Pack a column with the chosen resin and equilibrate with deionized water.
-
Loading: Load the clarified culture broth onto the column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds, including this compound, with an organic solvent such as methanol or acetone, or a gradient of increasing organic solvent concentration.
3. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A preparative C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a suitable time to resolve this compound from impurities. The exact gradient will need to be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Desalting and Lyophilization: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound as a powder.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified biosynthetic pathway of Nocardicin A.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NOCARDICIN A, A NEW MONOCYCLIC β-LACTAM ANTIBIOTIC [jstage.jst.go.jp]
Technical Support Center: Improving the Solubility of Chlorocardicin for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorocardicin. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a monocyclic β-lactam antibiotic that is structurally related to nocardicin A.[1][2] It exhibits moderate in vitro activity against various bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[2] Like many compounds in drug discovery, this compound's utility in biological assays can be limited by its poor aqueous solubility. This can lead to underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[3] Physicochemical properties such as a molecular weight of 534.12 and a violation of two of Lipinski's rules suggest potential challenges in achieving the desired concentrations in aqueous buffers used for biological assays.[4]
Q2: What are the initial steps I should take to dissolve this compound?
A2: For initial stock solutions, it is recommended to use a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[3] However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells and may interfere with assay results.[5] Therefore, the final concentration of DMSO in the assay medium should typically be kept below 0.5%, and ideally below 0.1%.[5]
Q3: My compound precipitates when I dilute my DMSO stock in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds.[6] This indicates that the aqueous buffer cannot maintain the compound in solution at the desired final concentration. Several strategies can be employed to overcome this, including the use of co-solvents, pH adjustment, or the addition of solubilizing agents. It is important to test the compatibility of any new excipient with your specific biological assay to ensure it does not affect the experimental outcome.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of compounds by breaking down larger particles and increasing the surface area available for solvation.[3] However, it is important to use sonication judiciously, as excessive or prolonged sonication can potentially degrade the compound. Use brief pulses of sonication in a water bath and visually inspect the solution for clarity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound.
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the effective concentration. |
| Inappropriate solvent. | Test a small amount of this compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, methanol). |
| Compound has low intrinsic solubility. | Gentle warming (if the compound is heat-stable) or sonication may aid dissolution. |
Problem 2: Precipitate forms upon addition of the stock solution to the aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Exceeded aqueous solubility limit. | Decrease the final concentration of this compound in the assay. |
| Buffer pH is not optimal for solubility. | If this compound has ionizable groups, systematically vary the pH of the buffer to find the pH of maximum solubility.[6] |
| Insufficient solubilizing power of the buffer. | Consider the addition of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) to the assay buffer.[7] The concentration of these additives should be carefully optimized to avoid assay interference. |
| Aggregation of the compound. | The inclusion of stabilizing agents can help prevent the agglomeration of particles.[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, checking for dissolution periodically.
-
Once fully dissolved, visually inspect the solution for any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal pH for Solubilization
-
Prepare a series of buffers with a pH range relevant to your biological assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100 mM in DMSO).
-
Add a small, fixed volume of the this compound stock solution to each buffer to achieve a consistent final concentration.
-
Gently mix and incubate the solutions at the assay temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for signs of precipitation.
-
(Optional) Quantify the amount of dissolved this compound in the supernatant of each buffer using a suitable analytical method (e.g., HPLC-UV) after centrifugation to pellet any precipitate.
-
The buffer system that results in the highest concentration of soluble this compound without precipitation is the optimal choice.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for researchers to systematically address the solubility challenges of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Chlorocardicin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorocardicin. Our aim is to help you address common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monocyclic β-lactam antibiotic produced by a species of Streptomyces.[1][2] Structurally similar to nocardicin A, its primary mechanism of action is the inhibition of peptidoglycan biosynthesis in the bacterial cell wall. This is a common target for β-lactam antibiotics.
Q2: Against which types of bacteria is this compound most effective?
This compound has shown moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1] It exhibits low activity against Staphylococcus aureus.[1]
Q3: Are there any known synergistic or antagonistic interactions with other compounds?
Yes, the activity of this compound can be significantly enhanced when used in combination with other antibiotics that also inhibit peptidoglycan biosynthesis.[1] Conversely, its antimicrobial effect can be counteracted by the presence of certain L- and D-amino acids.[1]
Q4: What are the main challenges when conducting experiments with natural product antibiotics like this compound?
Experiments with natural product antibiotics can present unique challenges compared to synthetic compounds. These can include issues with solubility, as natural extracts are often more lipophilic than standard hydrophilic antibiotics.[3] Additionally, the lack of standardized breakpoints for determining susceptibility can make interpreting results, such as Minimum Inhibitory Concentration (MIC) values, more complex.[3]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
You may observe significant well-to-well or day-to-day variability in your MIC assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization of this compound | This compound, as a natural product, may have poor solubility in aqueous media.[3] Ensure complete solubilization by using a small amount of an appropriate solvent (e.g., DMSO) before diluting in culture medium. Perform serial dilutions carefully and vortex gently between dilutions. | Consistent MIC values across replicate wells and experiments. |
| Antagonism from Complex Media Components | The presence of certain amino acids in complex media can antagonize the activity of this compound.[1] | More consistent and potent antimicrobial activity observed. |
| Bacterial Inoculum Variability | Inconsistent inoculum density can lead to variable MIC results. | MIC values become more reproducible. |
| Degradation of this compound | As a β-lactam, this compound may be susceptible to degradation. | Increased consistency and potentially lower MIC values. |
Issue 2: Lack of Expected Synergy with Other β-lactam Antibiotics
You are not observing the expected potentiation of activity when combining this compound with another β-lactam antibiotic.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Concentration Ratios | The synergistic effect is often dependent on the concentration ratio of the two compounds. | Identification of optimal concentration ratios for synergistic effects. |
| Different Mechanisms of Resistance in Test Strain | The bacterial strain may possess a resistance mechanism that affects both antibiotics, such as a broad-spectrum β-lactamase. | Understanding of the resistance profile of the test organism. |
| Suboptimal Assay Conditions | The experimental conditions may not be conducive to observing synergy. | Clearer observation of synergistic interactions. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for a natural product antibiotic like this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of purified this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium.
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the appropriate temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Microdilution Assay:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test organism for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Workflow for troubleshooting inconsistent MICs.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize antagonism in complex media for Chlorocardicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Chlorocardicin and minimizing antagonism in complex fermentation media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in complex media challenging?
A1: this compound is a monocyclic β-lactam antibiotic produced by Streptomyces species. Its production in complex media, which are rich in undefined components like yeast extract and peptone, can be challenging due to the presence of compounds that antagonize its biosynthesis. This can lead to inconsistent and lower yields, complicating process development and scale-up. A notable challenge is the antagonism caused by certain amino acids present in these complex media[1].
Q2: What are the primary sources of antagonism in complex media for this compound production?
A2: The primary documented source of antagonism for this compound and the closely related nocardicin A are specific L- and D-amino acids[1]. While the exact inhibitory amino acids for this compound are not specified in readily available literature, studies on other β-lactam antibiotics produced by Streptomyces suggest that high concentrations of certain amino acids can negatively impact production[2].
Q3: How can I determine if amino acid antagonism is affecting my this compound fermentation?
A3: A common diagnostic approach is to compare this compound production in your complex medium with that in a defined minimal medium supplemented with known concentrations of individual amino acids or amino acid groups. A significant drop in yield when a particular amino acid is added to the defined medium would suggest it is a source of antagonism.
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Yield in Complex Media
Possible Cause: Antagonism from specific amino acids present in complex media components like peptone and yeast extract. The biological activity of this compound is known to be antagonized by selected L- and D-amino acids[1].
Troubleshooting Steps:
-
Media Comparison Study:
-
Objective: To confirm if components in the complex medium are inhibitory.
-
Protocol:
-
Prepare your standard complex fermentation medium.
-
Prepare a defined fermentation medium for nocardicin A, which can be adapted for this compound[1]. See Table 1 for a typical composition.
-
Inoculate both media with the same concentration of Streptomyces spores or vegetative mycelium.
-
Run the fermentation under your standard conditions (temperature, pH, aeration).
-
Monitor this compound production at regular intervals using a validated HPLC method (see Issue 3 for a protocol).
-
-
Expected Outcome: Significantly higher and more consistent yields in the defined medium would point towards inhibitory components in the complex medium.
-
-
Amino Acid Spiking Experiment:
-
Objective: To identify specific inhibitory amino acids.
-
Protocol:
-
Prepare the defined fermentation medium from the previous step.
-
Create separate batches of the defined medium, each supplemented with a different L-amino acid at a concentration typically found in complex media (e.g., 1-5 g/L). It is also advisable to test key D-amino acids if they are suspected to be present in media components.
-
Inoculate and ferment as described above.
-
Compare the this compound yield in each amino acid-supplemented medium to the control (defined medium without additional amino acids).
-
-
Expected Outcome: A significant reduction in yield in the presence of a specific amino acid will identify it as an antagonist.
-
Table 1: Example of a Defined Fermentation Medium for Nocardicin A Production
| Component | Concentration (per Liter) |
| Soluble Starch | 20 g |
| Peptone | 10 g |
| Yeast Extract | 4 g |
| KH₂PO₄ | 10 g |
| Na₂HPO₄ | 4 g |
| MgSO₄ | 2.4 g |
| Glycine | 2 g |
| L-Tyrosine | 1 g |
| L-Methionine | 75 mg |
| Trace Minerals | 2 ml |
| Source: Adapted from a medium used for nocardicin A production[1]. |
Issue 2: Difficulty in Scaling Up this compound Production
Possible Cause: Variability in the composition of different batches of complex media components, leading to inconsistent levels of antagonistic amino acids.
Troubleshooting Steps:
-
Raw Material Qualification:
-
Objective: To ensure consistency of complex media components.
-
Protocol:
-
Source yeast extract and peptone from multiple suppliers or different lots from the same supplier.
-
Set up small-scale fermentations to test each new lot of raw material before use in larger batches.
-
Analyze the amino acid profile of each lot if possible.
-
-
Expected Outcome: Identification of suppliers and lots that consistently result in higher this compound yields.
-
-
Transition to a Semi-Defined or Defined Medium:
-
Objective: To improve process consistency and control.
-
Protocol:
-
Based on the results from the amino acid spiking experiment, formulate a semi-defined medium where the problematic complex components are replaced with a defined mixture of non-inhibitory amino acids and other required nutrients.
-
Gradually replace complex components with their defined counterparts to identify a cost-effective and high-yielding formulation.
-
-
Expected Outcome: A more robust and reproducible fermentation process that is easier to scale up.
-
Issue 3: Inaccurate Quantification of this compound in Fermentation Broth
Possible Cause: Interference from media components or degradation of the analyte during sample preparation.
Troubleshooting Steps:
-
Validated HPLC Method:
-
Objective: To accurately quantify this compound.
-
Protocol (adapted from methods for nocardicin A and other β-lactams): [3][4][5]
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
For complex media, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering compounds.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 3.5 µm, 75 mm x 4.6 mm)[5].
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 6.8)[5].
-
Detection: UV detection at a wavelength appropriate for the β-lactam ring (e.g., 215 nm or 254 nm)[5].
-
Standard Curve: Prepare a standard curve using purified this compound of known concentration.
-
-
-
Expected Outcome: A reliable and reproducible method for quantifying this compound in your fermentation samples.
-
Experimental Workflows and Logical Relationships
Diagram 1: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing and resolving low this compound yield.
Diagram 2: Experimental Workflow for Identifying Antagonistic Amino Acids
Caption: A stepwise experimental plan to identify inhibitory amino acids.
Diagram 3: Signaling Logic for Amino Acid-Mediated Antagonism (Hypothesized)
Caption: A hypothesized regulatory pathway for amino acid antagonism.
References
- 1. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chlorocardicin Production in Submerged Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the production of Chlorocardicin in submerged culture. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a monocyclic β-lactam antibiotic produced by a Streptomyces species. It is structurally similar to nocardicin A, differing by a chloro-substituent on the p-hydroxyphenylglycine unit.[1] Like other β-lactam antibiotics produced by actinomycetes, its biosynthesis is complex and involves a series of enzymatic reactions encoded by a dedicated gene cluster. The core structure is synthesized by a non-ribosomal peptide synthetase (NRPS) system.
Q2: What are the key challenges in enhancing this compound production in submerged culture?
Researchers often face several challenges in submerged fermentation of Streptomyces for antibiotic production, including:
-
Low Yields: Wild-type strains often produce low titers of the desired secondary metabolite.
-
Nutrient Limitation: Depletion of essential nutrients like carbon, nitrogen, and phosphate can limit growth and antibiotic synthesis.
-
Precursor Scarcity: The biosynthesis of this compound depends on the availability of specific precursors, which may be limiting.
-
Feedback Inhibition: The accumulation of the final product, this compound, may inhibit the activity of early enzymes in its own biosynthetic pathway.
-
Suboptimal Culture Conditions: Factors such as pH, temperature, dissolved oxygen, and agitation can significantly impact production.
-
Contamination: The long fermentation times required for Streptomyces increase the risk of contamination by other microorganisms.
Troubleshooting Guide
Low or No this compound Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Carbon Source: Evaluate different carbon sources. While glucose is commonly used, other carbohydrates like starch or glycerol may enhance production in some Streptomyces species.[2] 2. Nitrogen Source: Test various organic and inorganic nitrogen sources. Arginine has been shown to support both growth and antibiotic production effectively in some strains.[2] 3. Phosphate and Trace Elements: Ensure adequate, but not excessive, levels of phosphate and essential trace elements. |
| Incorrect Inoculum Preparation | 1. Inoculum Age: Use a fresh, actively growing seed culture. An old or stressed inoculum can lead to a long lag phase and poor production. 2. Inoculum Size: Optimize the inoculum size. Typically, a 5-10% (v/v) inoculum is a good starting point. |
| Inappropriate Fermentation Parameters | 1. pH: Monitor and control the pH of the culture. The optimal pH for antibiotic production by Streptomyces is often between 6.5 and 7.5. 2. Temperature: Maintain the optimal temperature for your specific Streptomyces strain, usually in the range of 28-30°C. 3. Dissolved Oxygen: Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level, which is critical for aerobic fermentation. |
| Precursor Limitation | 1. Identify Precursors: Based on the nocardicin A biosynthetic pathway, key precursors for this compound likely include p-hydroxyphenylglycine (pHPG) and L-serine. 2. Precursor Feeding: Supplement the culture medium with potential precursors at different growth phases. |
| Feedback Inhibition | 1. Product Removal: If possible, implement in-situ product removal techniques, such as adsorption with resins, to keep the concentration of this compound in the broth low. 2. Resistant Strain Development: Consider strain improvement programs to develop mutants that are less sensitive to feedback inhibition. |
Contamination Issues
| Potential Cause | Troubleshooting Steps |
| Inadequate Sterilization | 1. Media and Equipment: Ensure all media, glassware, and the fermenter are properly sterilized. Autoclave at 121°C for at least 20 minutes, with longer times for larger volumes. 2. Aseptic Technique: Maintain strict aseptic techniques during all transfers and sampling. |
| Compromised Fermenter Seals | 1. Seal Integrity: Regularly inspect and replace O-rings and other seals on the fermenter. 2. Positive Pressure: Maintain a slight positive pressure inside the fermenter to prevent the entry of contaminants. |
| Contaminated Inoculum | 1. Stock Culture Purity: Regularly check the purity of your master and working cell banks. 2. Seed Culture Contamination: Visually inspect and perform microscopy on your seed cultures before inoculation. |
Experimental Protocols
Protocol 1: Submerged Culture for this compound Production
This protocol provides a general procedure for the submerged fermentation of a Streptomyces species for this compound production. Optimization of specific parameters will be required for individual strains.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of spores from a mature agar slant of the Streptomyces strain into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense mycelial culture is obtained.
-
-
Fermentation:
-
Prepare the production medium (refer to media optimization section below) and sterilize it in the fermenter.
-
Aseptically inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 28°C
-
pH: Maintain at 7.0 using automated addition of acid/base.
-
Agitation: 300-500 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
-
Run the fermentation for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours).
-
Separate the biomass from the supernatant by centrifugation.
-
Analyze the supernatant for this compound concentration using a suitable method such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Media Optimization using Plackett-Burman Design
This statistical method is useful for screening multiple media components to identify those with the most significant effects on production.
-
Factor Selection: Choose the media components to be investigated (e.g., glucose, yeast extract, peptone, K2HPO4, MgSO4, NaCl).
-
Level Definition: For each factor, define a high (+) and a low (-) concentration level.
-
Experimental Design: Generate a Plackett-Burman design matrix for the number of factors selected.
-
Experimentation: Run the fermentation experiments according to the combinations specified in the design matrix.
-
Data Analysis: Analyze the results to determine the main effect of each factor on this compound production. Factors with a high positive or negative effect are considered significant.
Quantitative Data Summary
The following tables provide illustrative data on the effect of media components on antibiotic production by Streptomyces species. Note that optimal concentrations will vary depending on the specific strain and antibiotic.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (10 g/L) | Biomass (g/L) | Antibiotic Titer (relative units) |
| Glucose | 8.5 | 100 |
| Starch | 7.2 | 125 |
| Glycerol | 9.1 | 90 |
| Fructose | 6.8 | 85 |
| Maltose | 7.9 | 110 |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (5 g/L) | Biomass (g/L) | Antibiotic Titer (relative units) |
| Yeast Extract | 9.2 | 115 |
| Peptone | 8.7 | 100 |
| Ammonium Sulfate | 6.5 | 70 |
| Sodium Nitrate | 7.1 | 80 |
| Arginine | 9.5 | 130 |
Visualizations
This compound Biosynthesis and Precursor Supply
Caption: Proposed biosynthetic pathway of this compound highlighting key precursors.
Experimental Workflow for Production Enhancement
Caption: A typical experimental workflow for enhancing this compound production.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low this compound yield.
References
Methods for the removal of impurities from Chlorocardicin preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Chlorocardicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound preparations?
A1: Impurities in this compound preparations can originate from the fermentation process, degradation of the product, or subsequent purification steps.[1][2][3][4] These can be broadly categorized as:
-
Structurally related impurities: These include precursors, biosynthetic intermediates, and degradation products of this compound. Given its beta-lactam structure, hydrolysis of the beta-lactam ring is a potential degradation pathway.[2]
-
Process-related impurities: These can include residual media components from the Streptomyces fermentation, such as sugars, proteins, and salts.[1][5] Solvents and reagents used during extraction and purification can also be present as impurities.[2][4]
-
Other impurities: These may include endotoxins, mycotoxins, and other metabolites produced by the Streptomyces strain.[5]
Q2: What analytical methods are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of this compound preparations:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying this compound from its impurities.[6][7] A reverse-phase C18 column is often used for the analysis of beta-lactam antibiotics.[8]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid method for the qualitative assessment of purity and for monitoring the progress of purification.[9][10][11][12] Silica gel plates are commonly used as the stationary phase for beta-lactam analysis.[9][10]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can be used to identify the chemical structures of impurities.[7][13]
Q3: How can I remove water-soluble impurities from my this compound extract?
A3: Water-soluble impurities, such as salts and sugars from the fermentation medium, can be removed using solvent extraction. This compound, being a chlorinated organic molecule, will have a higher affinity for organic solvents compared to these highly polar impurities. A common technique is to dissolve the crude extract in an organic solvent that is immiscible with water (e.g., ethyl acetate) and then wash it with brine (saturated NaCl solution). The polar impurities will partition into the aqueous phase, leaving the this compound in the organic phase.
Troubleshooting Guides
Issue 1: Low Yield After Solvent Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the fermentation broth is adequately acidified (to protonate any carboxyl groups on this compound, increasing its organic solubility) before extraction. Increase the volume of the extraction solvent and the number of extraction cycles. |
| Emulsion Formation | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Degradation of this compound | Avoid high temperatures and extreme pH values during extraction. The beta-lactam ring is susceptible to hydrolysis.[2] Perform extractions at room temperature or below if possible. |
| Incorrect Solvent Choice | Test a range of solvents with varying polarities to find the optimal one for this compound. A mixture of solvents can also be effective.[14][15] |
Issue 2: Co-elution of Impurities During Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | If using normal-phase chromatography (e.g., silica gel), consider switching to a reverse-phase column (e.g., C18) or vice versa. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water and the pH of the aqueous component. A gradient elution may be necessary to resolve closely eluting compounds.[6] |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Presence of Strongly Binding Impurities | Wash the column with a strong solvent after each run to remove any tightly bound impurities that might interfere with subsequent separations. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Fermentation Broth
-
Harvest and Acidify: Centrifuge the Streptomyces fermentation broth to remove the mycelia. Adjust the pH of the supernatant to 3.0-4.0 with a suitable acid (e.g., 1M HCl) to protonate acidic functionalities on the this compound molecule.
-
Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect Organic Phase: Drain the lower aqueous layer. Collect the upper ethyl acetate layer, which now contains the this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.
-
Wash: Combine all the ethyl acetate extracts and wash with an equal volume of brine to remove residual water-soluble impurities.
-
Dry and Concentrate: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spot Sample: Dissolve a small amount of the crude and purified this compound samples in a suitable solvent (e.g., methanol). Spot the samples onto the baseline of the TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.
-
Visualize: After development, remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm).[10] The presence of multiple spots in a sample lane indicates the presence of impurities. The purity can be estimated by comparing the intensity of the product spot to the impurity spots.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for improving this compound purity.
References
- 1. fda.gov [fda.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsppharm.org [jsppharm.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent extraction of chlorinated compounds from soils and hydrodechlorination of the extract phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Activity of Chlorocardicin Against Staphylococcus aureus
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low activity of Chlorocardicin against Staphylococcus aureus in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and address potential reasons for the observed low activity of this compound against S. aureus.
| Question | Possible Cause | Suggested Action |
| Why is the Minimum Inhibitory Concentration (MIC) of this compound against my S. aureus strain so high? | 1. Intrinsic Resistance: S. aureus possesses inherent mechanisms to resist β-lactam antibiotics. This can include the production of β-lactamase enzymes that inactivate the drug. 2. Target Modification (MRSA): Methicillin-resistant S. aureus (MRSA) strains express a modified penicillin-binding protein (PBP2a) which has a low affinity for most β-lactam antibiotics, including likely this compound.[1][2] 3. Biofilm Formation: S. aureus can form biofilms, which act as a physical barrier, preventing the antibiotic from reaching the bacterial cells. | 1. β-lactamase Inhibition: Co-administer this compound with a β-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam.[2] This can protect this compound from enzymatic degradation. 2. Potentiation with a PBP2a Inhibitor: For MRSA strains, consider combination therapy with an agent known to inhibit PBP2a. 3. Synergy Testing: Perform a checkerboard assay to test for synergistic effects with other antibiotics that inhibit peptidoglycan biosynthesis. It has been shown that this compound's activity can be strongly potentiated by such antibiotics. 4. Biofilm Disruption: Test this compound in combination with a biofilm-disrupting agent. |
| My this compound solution appears to be inactive. How can I verify its activity? | 1. Degradation: this compound, like other β-lactams, can be susceptible to degradation over time, especially with improper storage. 2. Incorrect Concentration: Errors in weighing or dilution can lead to a lower-than-expected concentration of the active compound. | 1. Quality Control: Test the activity of your this compound stock against a known susceptible control strain (e.g., a β-lactam-sensitive strain of E. coli or a susceptible S. aureus strain). 2. Fresh Preparation: Prepare a fresh stock solution of this compound from a reliable source. 3. Spectrophotometric Analysis: If possible, verify the concentration of your solution using spectrophotometry, if a reference spectrum is available. |
| I am not observing any synergistic effect when combining this compound with another antibiotic. What could be the reason? | 1. Inappropriate Combination: The chosen antibiotic may not have a synergistic mechanism with this compound. 2. Suboptimal Concentrations: The concentrations used in the synergy assay may not be in the optimal range to observe a synergistic interaction. 3. Antagonism: In rare cases, the combination of two antibiotics can be antagonistic, leading to reduced efficacy. | 1. Mechanism-based Selection: Choose a potentiating agent that has a rational biological basis for synergy. For this compound, this would primarily be inhibitors of peptidoglycan synthesis. 2. Checkerboard Assay: Perform a detailed checkerboard assay with a wide range of concentrations for both this compound and the potential synergistic agent to identify the optimal concentrations for synergy. 3. Alternative Agents: Test for synergy with a panel of different antibiotics targeting the cell wall. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a monocyclic β-lactam antibiotic. Like other β-lactams, it is presumed to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Q2: Why does this compound show low activity against Staphylococcus aureus?
A2: The low activity of this compound against S. aureus is likely due to one or both of the following reasons:
-
Enzymatic Degradation: S. aureus can produce β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[1]
-
Reduced Target Affinity: In the case of Methicillin-Resistant S. aureus (MRSA), the bacteria express a unique penicillin-binding protein, PBP2a, which has a very low affinity for most β-lactam antibiotics.[2] This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.
Q3: Can the activity of this compound against S. aureus be improved?
A3: Yes, the activity of this compound can be potentiated. Published research has shown that its activity is strongly enhanced when combined with other antibiotics that inhibit peptidoglycan biosynthesis. This suggests a synergistic effect where the combined action of the two drugs is greater than the sum of their individual effects.
Q4: What are some potential synergistic partners for this compound against S. aureus?
A4: Based on its mechanism of action and the known resistance mechanisms in S. aureus, potential synergistic partners for this compound include:
-
β-lactamase inhibitors: (e.g., clavulanic acid, sulbactam, tazobactam) to protect it from degradation in β-lactamase-producing strains.[2]
-
Other β-lactam antibiotics: Some combinations of β-lactams can have synergistic effects, particularly against MRSA.
-
Glycopeptide antibiotics: (e.g., vancomycin) which also target cell wall synthesis but through a different mechanism.
-
Agents that increase cell membrane permeability: These may allow better access of this compound to its PBP targets.[3]
Q5: How can I test for synergy between this compound and another compound?
A5: The most common method for testing synergy is the checkerboard assay. This method involves testing a matrix of concentrations of two drugs to determine the fractional inhibitory concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of various β-Lactam Antibiotics against Staphylococcus aureus
| Antibiotic | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |
| Penicillin G | 0.06 - 2 | >256 |
| Oxacillin | 0.12 - 2 | 4 - >256 |
| Ceftaroline | 0.12 - 1 | 0.25 - 2 |
| This compound | Reported as "low activity" | Data not available |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution of known concentration
-
Staphylococcus aureus strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a starting inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to a growth control well (containing only CAMHB). The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
Stock solutions of this compound and the potentiating agent of known concentrations.
-
Staphylococcus aureus strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations.
-
Along the x-axis, prepare serial dilutions of this compound.
-
Along the y-axis, prepare serial dilutions of the potentiating agent.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
-
Inoculation:
-
Prepare the S. aureus inoculum as described in the MIC protocol (final concentration of 5 x 10⁵ CFU/mL).
-
Add the inoculum to all wells.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Mandatory Visualizations
Caption: Potential mechanisms of S. aureus resistance to this compound.
Caption: Workflow for determining synergy using a checkerboard assay.
References
- 1. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial sensitizers from natural plants: A powerful weapon against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorocardicin Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the in vivo dosage optimization of Chlorocardicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a monocyclic beta-lactam antibiotic.[1][2][3] It is structurally related to nocardicin A.[1][2][3] Like other beta-lactam antibiotics, its primary mechanism of action is the inhibition of peptidoglycan biosynthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death. This compound has shown moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa.[1]
Q2: I have determined the Minimum Inhibitory Concentration (MIC) of this compound in vitro. How do I select a starting dose for my in vivo animal studies?
A2: Translating in vitro MIC values to an effective in vivo dose is a critical step that involves several considerations. A common starting point is to conduct a dose-range finding (or dose escalation) study in a small group of healthy animals. The objectives are to assess the tolerability of the compound and to identify a range of doses that do not cause adverse effects.
Factors to consider when selecting initial doses include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: For beta-lactam antibiotics, the time that the free drug concentration remains above the MIC (fT>MIC) is a key predictor of efficacy.[4] Aim for initial doses that are projected to achieve fT>MIC of at least 40-50% of the dosing interval.
-
Allometric Scaling: Data from in vitro studies or from studies with structurally similar compounds can be used to estimate an initial dose through allometric scaling, which accounts for differences in body surface area and metabolic rates between species.
-
Literature Review: While specific data on this compound is limited, reviewing in vivo studies of other monocyclic beta-lactams or antibiotics with similar targets can provide a rationale for a starting dose range.
Q3: My in vivo results with this compound are not correlating with my in vitro susceptibility data. What are the potential reasons for this discrepancy?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[5] Several factors can contribute to this:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model will significantly impact its concentration at the site of infection.[6] Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to sub-therapeutic concentrations despite a low in vitro MIC.
-
Protein Binding: If this compound has high plasma protein binding, the concentration of free, active drug available to act on the bacteria may be much lower than the total plasma concentration.
-
Biofilm Formation: Bacteria can form biofilms in vivo, which are complex structures that can be less susceptible to antibiotics than their planktonic (free-floating) counterparts grown in in vitro assays.[5]
-
Host Immune Response: The immune status of the animal model plays a crucial role in clearing infections and can influence the observed efficacy of an antibiotic.[7]
-
Infection Model: The specific animal model and the site of infection can impact drug efficacy. For example, achieving therapeutic concentrations in tissues like the brain or bone can be challenging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity or adverse events observed at initial doses. | The starting dose is too high. | Immediately stop the experiment and perform a dose de-escalation study to determine the Maximum Tolerated Dose (MTD). |
| The formulation is causing toxicity. | Evaluate the vehicle/excipients for any known toxicities. Consider alternative formulations. | |
| No efficacy observed at doses that were predicted to be effective. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance). | Conduct a pharmacokinetic study to determine key parameters like Cmax, T1/2, and AUC. This will help in designing an optimized dosing regimen. |
| Inadequate drug exposure at the site of infection. | Perform tissue distribution studies to quantify this compound concentrations in the target tissues. | |
| The infection model is too severe. | Re-evaluate the bacterial inoculum size and the timing of treatment initiation. | |
| High variability in animal responses. | Inconsistent drug administration. | Ensure accurate and consistent dosing technique (e.g., gavage, injection). |
| Differences in animal health status. | Use animals from a reputable supplier and ensure they are healthy and of a consistent age and weight. | |
| Genetic variability in outbred animal stocks. | Consider using inbred strains to reduce biological variability. |
Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of this compound and identify the MTD in a murine model.
Methodology:
-
Animal Model: Healthy BALB/c mice (female, 6-8 weeks old).
-
Groups: Start with a control group (vehicle only) and at least 3-4 dose groups of this compound (e.g., 10, 50, 100, 200 mg/kg). Use a small number of animals per group (n=3-5).
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) at regular intervals for at least 7 days.
-
Data Collection: Record body weights daily. At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.
Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.
Methodology:
-
Animal Model: Neutropenic female ICR mice (6-8 weeks old). Render mice neutropenic by administering cyclophosphamide.
-
Bacterial Strain: Use a relevant bacterial strain with a known MIC for this compound (e.g., Pseudomonas aeruginosa PAO1).
-
Infection: Inject a standardized inoculum of the bacterial strain into the thigh muscle of each mouse.
-
Treatment Groups: Include a vehicle control group and several this compound dose groups (based on MTD data). Also include a positive control group with a clinically relevant antibiotic.
-
Dosing: Initiate treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 24-48 hours) with a specific dosing frequency (e.g., every 6 or 12 hours).
-
Efficacy Endpoint: At the end of the treatment period, euthanize the animals, aseptically remove the thigh muscle, homogenize the tissue, and perform quantitative bacterial counts (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the extent of bacterial killing.
Data Presentation
Table 1: Example Dose-Range Finding Study Data
| Dose (mg/kg) | Route of Administration | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle | IV | 5 | +2.5 | None |
| 10 | IV | 5 | +1.8 | None |
| 50 | IV | 5 | -1.2 | None |
| 100 | IV | 5 | -8.5 | Mild lethargy |
| 200 | IV | 5 | -18.2 | Severe lethargy, ruffled fur |
Table 2: Example Efficacy Study Data in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Vehicle Control | - | q12h | 7.8 ± 0.5 |
| This compound | 25 | q12h | 6.2 ± 0.7 |
| This compound | 50 | q12h | 4.5 ± 0.6 |
| This compound | 100 | q12h | 2.1 ± 0.4 |
| Positive Control | - | - | 2.5 ± 0.3 |
Visualizations
Signaling Pathway
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow
Caption: Workflow for in vivo dosage optimization.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound, a monocyclic beta-lactam from a Streptomyces sp. II. Isolation, physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 5. researchgate.net [researchgate.net]
- 6. bioagilytix.com [bioagilytix.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Spectrum of Chlorocardicin and Nocardicin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectra of two monobactam antibiotics, chlorocardicin and nocardicin A. The information is compiled from published experimental data to assist researchers in understanding the potential applications and limitations of these compounds.
Executive Summary
This compound and nocardicin A are monocyclic β-lactam antibiotics with a similar spectrum of activity, primarily targeting Gram-negative bacteria. Nocardicin A has demonstrated moderate activity against species such as Pseudomonas aeruginosa, Proteus spp., and Serratia marcescens. Notably, it is generally inactive against Gram-positive bacteria like Staphylococcus aureus and has no significant activity against Escherichia coli.[1] this compound exhibits a comparable antibacterial profile with moderate activity against Enterobacteriaceae and Pseudomonas aeruginosa. A key distinction is its low level of activity against Staphylococcus aureus, a bacterium against which nocardicin A is inactive.[2]
Quantitative Antibacterial Spectrum
Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Clinical Isolates | Approx. twice the activity of carbenicillin | [1] |
| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 | [1] |
| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 | [1] |
| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 | [1] |
| Proteus vulgaris | Clinical Isolates | 25 - 50 | [1] |
| Serratia marcescens | 30 strains | 12.5 - 50 | [1] |
| Escherichia coli | Not specified | No significant activity | [1] |
| Staphylococcus aureus | Not specified | No significant activity | [1] |
This compound Antibacterial Spectrum (Qualitative Description)
-
Enterobacteriaceae: Moderate in vitro activity.[2]
-
Pseudomonas aeruginosa: Moderate in vitro activity.[2]
-
Staphylococcus aureus: Low activity.[2]
Mechanism of Action
Both this compound and nocardicin A belong to the monobactam class of β-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
Caption: Mechanism of action of monobactam antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the antibacterial potency of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monobactam - Wikipedia [en.wikipedia.org]
- 4. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorocardicin and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorocardicin, a monocyclic beta-lactam antibiotic, with other prominent beta-lactam antibiotics. The analysis is based on available experimental data, focusing on the mechanism of action, antibacterial spectrum, and efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Introduction to this compound and Beta-Lactam Antibiotics
This compound is a naturally occurring monocyclic beta-lactam antibiotic produced by a Streptomyces species.[1] Structurally, it is closely related to Nocardicin A, another member of the monobactam subclass of beta-lactams.[1] Beta-lactam antibiotics are a broad class of drugs characterized by the presence of a beta-lactam ring in their molecular structure. This class includes well-known antibiotic families such as penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial survival.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of beta-lactam antibiotics stems from their ability to interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This process is primarily mediated by the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.
The following diagram illustrates the general mechanism of action for beta-lactam antibiotics:
Caption: Mechanism of action of beta-lactam antibiotics.
The beta-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. This binding is often covalent and irreversible, leading to the inactivation of the enzyme. The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.
The following diagram outlines the key stages of peptidoglycan biosynthesis that are disrupted by beta-lactam antibiotics:
Caption: Inhibition of peptidoglycan biosynthesis by beta-lactams.
Comparative Antibacterial Spectrum and Efficacy
Direct quantitative data for this compound's antibacterial activity is limited in publicly available literature. However, studies on its close structural and biological analog, Nocardicin A, provide valuable insights into its potential efficacy. The following tables summarize the in vitro activity of Nocardicin A against various bacterial isolates, which can be considered indicative of this compound's activity. It is important to note that this compound has been reported to have moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, and low activity against Staphylococcus aureus.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against Pseudomonas aeruginosa
| Bacterial Strain | MIC (µg/mL) |
| P. aeruginosa (Clinical Isolate 1) | 12.5 |
| P. aeruginosa (Clinical Isolate 2) | 25 |
| P. aeruginosa (Clinical Isolate 3) | 50 |
| P. aeruginosa (ATCC 27853) | 12.5 |
Disclaimer: The MIC values presented are for Nocardicin A and are used as a proxy for this compound due to the lack of specific data for the latter. The biological activity of this compound is reported to be similar to that of Nocardicin A.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against Proteus Species
| Bacterial Strain | MIC (µg/mL) |
| Proteus mirabilis | 3.13 - 12.5 |
| Proteus rettgeri | 3.13 - 12.5 |
| Proteus inconstans | 3.13 - 12.5 |
| Proteus vulgaris | 25 - 50 |
Disclaimer: The MIC values presented are for Nocardicin A and are used as a proxy for this compound due to the lack of specific data for the latter. The biological activity of this compound is reported to be similar to that of Nocardicin A.[1]
Table 3: General Comparison of Beta-Lactam Antibiotic Classes
| Antibiotic Class | General Spectrum of Activity | Examples |
| Penicillins | Varies from narrow (Gram-positive) to broad-spectrum. | Penicillin G, Amoxicillin, Piperacillin |
| Cephalosporins | Broad-spectrum, with activity varying across generations. | Cefalexin, Ceftriaxone, Cefepime |
| Carbapenems | Very broad-spectrum, including many multi-drug resistant bacteria. | Imipenem, Meropenem, Ertapenem |
| Monobactams | Primarily active against Gram-negative bacteria. | Aztreonam, Nocardicin A, this compound |
Experimental Protocols
The determination of the in vitro activity of antibiotics is crucial for their evaluation. The following are standardized methods used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.
Workflow for Broth Microdilution Assay:
References
A Comparative Guide to the Cross-Resistance Profile of Chlorocardicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data and theoretical framework surrounding the cross-resistance of Chlorocardicin with other antibiotics. Due to the limited specific research on this compound's cross-resistance, this document synthesizes information on its chemical analog, Nocardicin A, and general principles of β-lactam resistance to offer a predictive comparison and a guide for future studies.
Introduction to this compound
This compound is a monocyclic β-lactam antibiotic produced by Streptomyces sp.[1]. It is structurally related to Nocardicin A, another monocyclic β-lactam, and shares a similar spectrum of activity, primarily against Gram-negative bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa[1]. Notably, it exhibits low activity against Gram-positive organisms like Staphylococcus aureus[1].
The primary mechanism of action for β-lactam antibiotics is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan strands.
Known Spectrum of Activity and Synergistic Interactions
While extensive cross-resistance data for this compound is not publicly available, its known antibacterial spectrum and interactions provide valuable insights.
Table 1: In Vitro Activity of this compound and Nocardicin A
| Organism | This compound Activity | Nocardicin A Activity | Citation(s) |
| Enterobacteriaceae | Moderate | Moderate | [1] |
| Pseudomonas aeruginosa | Moderate | Potent | [1] |
| Proteus spp. | Not specified | Potent | |
| Staphylococcus aureus | Low | Inactive | [1] |
An important characteristic of this compound is the potentiation of its activity by other antibiotics that inhibit peptidoglycan biosynthesis[1]. This suggests a synergistic relationship that could be exploited in combination therapies.
Predicted Cross-Resistance Profile
Based on the behavior of its close analog, Nocardicin A, this compound is predicted to have a favorable cross-resistance profile. Studies on Nocardicin A have shown no cross-resistance with other β-lactam antibiotics. This is a significant finding, as it suggests that the common resistance mechanisms affecting other β-lactams may not be effective against these monocyclic compounds.
Table 2: Predicted Cross-Resistance of this compound with Other Antibiotic Classes
| Antibiotic Class | Predicted Cross-Resistance | Rationale |
| β-Lactams | Low | Nocardicin A, a structural analog, shows no cross-resistance with other β-lactams. The monocyclic structure may confer stability against many common β-lactamases. |
| Aminoglycosides | Low | Different mechanism of action (protein synthesis inhibition). Cross-resistance would likely be due to non-specific mechanisms like efflux pumps or membrane impermeability. |
| Quinolones | Low | Different mechanism of action (DNA gyrase/topoisomerase IV inhibition). Cross-resistance would likely be due to non-specific mechanisms. |
| Tetracyclines | Low | Different mechanism of action (protein synthesis inhibition). Cross-resistance would likely be due to non-specific mechanisms. |
| Macrolides | Low | Different mechanism of action (protein synthesis inhibition). Cross-resistance would likely be due to non-specific mechanisms. |
| Glycopeptides | Low | Different mechanism of action (inhibition of peptidoglycan synthesis at an earlier stage). Primarily active against Gram-positive bacteria, which are not the main target for this compound. |
Potential Mechanisms of Resistance to this compound
While this compound may evade some common β-lactam resistance mechanisms, bacteria could develop resistance through several pathways. The primary mechanisms of resistance to β-lactam antibiotics in Gram-negative bacteria include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring. While Nocardicin A is reported to be stable against β-lactamases, the emergence of novel enzymes cannot be ruled out.
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of the antibiotic. This is a common mechanism of resistance in Gram-negative bacteria like P. aeruginosa.
-
Reduced Permeability: Changes in the outer membrane porins can restrict the entry of the antibiotic into the bacterial cell.
-
Efflux Pumps: Active transport of the antibiotic out of the cell by efflux pumps.
Experimental Protocols for Cross-Resistance Studies
To definitively determine the cross-resistance profile of this compound, standardized in vitro testing is required. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains to be tested overnight on an appropriate agar medium.
-
Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Protocol: Checkerboard Synergy Assay
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
-
Dilute Antibiotic A (e.g., this compound) serially along the y-axis (rows) and Antibiotic B (a peptidoglycan synthesis inhibitor) serially along the x-axis (columns).
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described for the MIC assay.
-
Incubate the plate under the same conditions.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the FIC for each antibiotic:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for a cross-resistance study.
Conclusion
While direct experimental data on the cross-resistance of this compound is scarce, the available information on its structural analog, Nocardicin A, and its synergistic interactions strongly suggests a low potential for cross-resistance with existing classes of antibiotics, particularly other β-lactams. This positions this compound as a potentially valuable candidate for further investigation, especially for treating infections caused by multidrug-resistant Gram-negative bacteria. The experimental protocols provided in this guide offer a standardized approach for researchers to systematically evaluate the cross-resistance and synergistic properties of this compound, thereby generating the crucial data needed to advance its development.
References
Unveiling the Synergistic Power of Chlorocardicin with Peptidoglycan Biosynthesis Inhibitors: A Comparative Guide
For Immediate Release
Researchers and drug development professionals are constantly seeking novel antimicrobial strategies to combat the growing threat of antibiotic resistance. A promising avenue of investigation lies in the synergistic interactions between different classes of antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Chlorocardicin, a monocyclic β-lactam antibiotic, with various inhibitors of peptidoglycan biosynthesis. The data presented herein is compiled from foundational research in the field, offering a valuable resource for scientists engaged in antimicrobial research and development.
Abstract
This compound, a monocyclic β-lactam produced by a Streptomyces species, has demonstrated potent synergistic activity when combined with antibiotics that inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This guide delves into the experimental evidence of this synergy, presenting available quantitative data and detailed methodologies to facilitate further research and understanding of this promising antibiotic combination. The primary focus is on the interaction between this compound and D-cycloserine, a well-characterized inhibitor of the early stages of peptidoglycan synthesis.
Introduction to this compound and Peptidoglycan Synthesis Inhibition
This compound is structurally related to nocardicin A and exhibits moderate in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its mechanism of action, like other β-lactams, is presumed to involve the inhibition of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan cross-linking.
Peptidoglycan biosynthesis is a complex process that is a prime target for many clinically successful antibiotics. This pathway can be broadly divided into three stages: cytoplasmic synthesis of precursor molecules, membrane-associated transfer and elongation, and extracellular cross-linking. Inhibitors targeting different stages of this pathway can lead to a weakened cell wall and ultimately, bacterial cell death. The strategic combination of an agent like this compound, which acts on the later stages of peptidoglycan synthesis, with an inhibitor of the earlier cytoplasmic steps, presents a compelling rationale for synergistic activity.
Synergistic Effects with D-Cycloserine
Foundational studies have shown that this compound's antibacterial activity is significantly enhanced in the presence of D-cycloserine.[1] D-cycloserine acts as a competitive inhibitor of two key enzymes in the cytoplasmic stage of peptidoglycan synthesis: alanine racemase and D-alanine:D-alanine ligase. By limiting the availability of the essential D-alanine-D-alanine dipeptide, D-cycloserine effectively halts the production of peptidoglycan precursors.
The synergy between this compound and D-cycloserine can be attributed to a multi-pronged attack on the bacterial cell wall synthesis machinery. The initial inhibition by D-cycloserine weakens the cell's ability to produce new peptidoglycan units, making it more susceptible to the subsequent inhibition of cross-linking by this compound.
Data Presentation
While the seminal study by Nisbet et al. (1985) qualitatively describes a strong potentiation of this compound by peptidoglycan biosynthesis inhibitors, specific quantitative data from checkerboard assays or time-kill curves were not extensively detailed in the initial publication.[1] The MeSH terms associated with the publication, however, explicitly include "Drug Synergism" and "Cycloserine/pharmacology," underscoring the significance of this interaction.[1]
To provide a framework for future comparative studies, the following table illustrates how such data would be typically presented.
| Combination | Organism | Assay Type | FIC Index (Checkerboard) | Log Reduction at 24h (Time-Kill) | Interpretation |
| This compound + D-Cycloserine | P. aeruginosa | Checkerboard | Data Not Available | Data Not Available | Synergistic |
| This compound + D-Cycloserine | E. coli | Checkerboard | Data Not Available | Data Not Available | Synergistic |
| This compound + Fosfomycin | K. pneumoniae | Checkerboard | Data Not Available | Data Not Available | Hypothesized Synergy |
| This compound + Vancomycin | S. aureus | Checkerboard | Data Not Available | Data Not Available | Hypothesized Synergy |
FIC Index: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates additivity or indifference; > 4 indicates antagonism. Log Reduction: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent is considered synergistic.
Experimental Protocols
Detailed experimental protocols for assessing the synergistic effects of this compound with peptidoglycan biosynthesis inhibitors can be adapted from standard methodologies for antibiotic synergy testing.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the peptidoglycan biosynthesis inhibitor (e.g., D-cycloserine) in an appropriate solvent and sterilize by filtration.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the rate and extent of bacterial killing by antimicrobial agents alone and in combination over time.
-
Preparation of Cultures: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL) in fresh broth containing the antibiotics at desired concentrations (e.g., based on their MICs). Include control tubes with no antibiotic, each antibiotic alone, and the combination.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound and D-Cycloserine.
Caption: Experimental Workflow for Synergy Testing.
Conclusion
The synergistic interaction between this compound and inhibitors of peptidoglycan biosynthesis, such as D-cycloserine, represents a compelling area for further investigation in the development of new antibacterial therapies. By targeting multiple steps in the essential process of bacterial cell wall synthesis, this combination strategy holds the potential to enhance efficacy and combat the emergence of resistance. This guide provides a foundational overview and standardized protocols to encourage and facilitate continued research into these promising synergistic combinations. Further studies are warranted to generate robust quantitative data and to explore the in vivo efficacy of these combinations.
References
Comparative Efficacy of Chlorocardicin Across Diverse Bacterial Strains: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive analysis of the comparative efficacy of Chlorocardicin, a monocyclic β-lactam antibiotic, against various bacterial strains. This guide is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of this compound. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing qualitative descriptions and compares its activity with the structurally similar antibiotic, Nocardicin A, to provide a valuable resource for the scientific community.
Introduction to this compound
This compound is a naturally occurring monocyclic β-lactam antibiotic produced by a Streptomyces species.[1] Structurally, it is closely related to Nocardicin A, differing by the presence of a meta-chloro substituent on the p-hydroxyphenylglycine unit.[1] Like other β-lactam antibiotics, this compound's mechanism of action is predicated on the disruption of bacterial cell wall synthesis.
Mechanism of Action: Targeting Peptidoglycan Synthesis
As a β-lactam antibiotic, this compound's primary mode of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. The β-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural PBP substrate, leading to irreversible acylation of the PBP active site. This inhibition of cell wall biosynthesis ultimately results in cell lysis and bacterial death. The potentiation of this compound's activity by other antibiotics that inhibit peptidoglycan biosynthesis further supports this mechanism.[1]
Caption: Mechanism of action of this compound.
Comparative In Vitro Efficacy
Published studies indicate that this compound exhibits a varying spectrum of activity against different bacterial strains. It has been reported to have moderate activity against Enterobacteriaceae and Pseudomonas aeruginosa, with low activity observed against Staphylococcus aureus.[1]
Quantitative Data
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Nocardicin A | ~2x more active than Carbenicillin | [2] |
| Proteus mirabilis | Nocardicin A | 3.13 - 12.5 | [2] |
| Proteus rettgeri | Nocardicin A | 3.13 - 12.5 | [2] |
| Proteus inconstans | Nocardicin A | 3.13 - 12.5 | [2] |
| Proteus vulgaris | Nocardicin A | 25 - 50 | [2] |
| Serratia marcescens | Nocardicin A | 12.5 - 50 | [2] |
| Staphylococcus aureus | Nocardicin A | Inactive | [1] |
| Escherichia coli | Nocardicin A | Inactive | [2] |
Note: The biological activity of this compound has been described as similar to Nocardicin A, though with some differences in complex media.[1]
Experimental Protocols
The determination of the in vitro efficacy of antibacterial compounds like this compound typically follows standardized methods. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
This compound stock solution of known concentration
-
Positive control (bacterial inoculum in broth without antibiotic)
-
Negative control (broth only)
Procedure:
-
A serial two-fold dilution of this compound is prepared in CAMHB across the wells of the microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound demonstrates antibacterial activity, particularly against Gram-negative bacteria such as Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its mechanism of action aligns with that of other β-lactam antibiotics, targeting the bacterial cell wall. However, a significant gap exists in the literature regarding its quantitative efficacy. Future research should focus on determining the precise MIC values of this compound against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Further studies are also warranted to explore its synergistic potential with other antimicrobial agents and to fully elucidate its pharmacological profile.
References
Validating the In Vitro Promise of Chlorocardicin: A Comparative Guide for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro antibacterial activity of Chlorocardicin in preclinical animal models. Due to the limited availability of published in vivo data for this compound, this document leverages experimental data from its close structural and functional analog, Nocardicin A, to establish a predictive baseline for efficacy, pharmacokinetic, and toxicity studies. This approach allows for informed experimental design and hypothesis testing when transitioning this compound from benchtop to in vivo validation.
From Petri Dish to Preclinical Models: Bridging the Gap
This compound, a monocyclic β-lactam antibiotic, has demonstrated moderate in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, with low activity against Staphylococcus aureus.[1] Its mechanism of action, like other β-lactams, is presumed to involve the inhibition of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. To translate these promising in vitro findings into a viable therapeutic candidate, rigorous validation in animal models is essential.
Comparative In Vitro Activity: this compound vs. Nocardicin A
Both this compound and Nocardicin A exhibit similar in vitro antibacterial profiles, primarily targeting Gram-negative bacteria. Nocardicin A has shown potent activity against Pseudomonas aeruginosa and various Proteus species.[1][2] The structural similarity between the two molecules suggests that this compound's in vivo behavior may parallel that of Nocardicin A.
| Organism | This compound MIC (µg/mL) | Nocardicin A MIC (µg/mL) |
| Pseudomonas aeruginosa | Moderate Activity (Specific data not available) | ~25 - 100 |
| Proteus mirabilis | Moderate Activity (Specific data not available) | 3.13 - 12.5 |
| Proteus vulgaris | Moderate Activity (Specific data not available) | 25 - 50 |
| Serratia marcescens | Moderate Activity (Specific data not available) | 12.5 - 50 |
| Escherichia coli | Low to Moderate Activity (Specific data not available) | >100 |
| Staphylococcus aureus | Low Activity | Inactive |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data for Nocardicin A provides a reference for the expected in vitro potency of this compound against key Gram-negative pathogens.
Validating Efficacy in Animal Infection Models
The therapeutic potential of an antibiotic is ultimately determined by its ability to control infections in vivo. Based on studies with Nocardicin A, murine infection models are appropriate for evaluating the efficacy of this compound.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Male ICR mice (or similar strain), 4-5 weeks old.
-
Infection: Intraperitoneal injection of a bacterial suspension (e.g., P. aeruginosa, Proteus spp.) sufficient to cause a lethal infection.
-
Treatment: Subcutaneous or intravenous administration of this compound at varying doses, initiated 1-2 hours post-infection. A comparator antibiotic, such as Carbenicillin or Nocardicin A, should be used as a control.
-
Endpoint: Survival over a 7-day period.
-
Data Analysis: Calculation of the 50% effective dose (ED₅₀).
Predicted Efficacy of this compound based on Nocardicin A Data
Nocardicin A has demonstrated potent therapeutic effects in mice infected with Gram-negative bacilli, with its in vivo performance exceeding expectations based on in vitro data alone.[1] It was found to be more effective than Carbenicillin against infections caused by P. aeruginosa and Proteus species.[1]
| Infection Model (Organism) | Nocardicin A ED₅₀ (mg/kg) | Carbenicillin ED₅₀ (mg/kg) |
| P. aeruginosa | 12.5 | 50 |
| P. mirabilis | 6.25 | 25 |
| P. vulgaris | 25 | >100 |
| E. coli | >100 | >100 |
Table 2: Comparative Efficacy (ED₅₀) of Nocardicin A and Carbenicillin in Murine Infection Models. This data suggests that this compound may exhibit significant in vivo efficacy, potentially outperforming older β-lactams.
References
Comparative Stability Analysis of Chlorocardicin and Nocardicin A: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical stability of two monocyclic β-lactam antibiotics, Chlorocardicin and nocardicin A. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of available experimental data, detailed experimental protocols for stability assessment, and visual diagrams to elucidate key concepts.
Executive Summary
Introduction to this compound and Nocardicin A
Nocardicin A is the first discovered monocyclic β-lactam antibiotic, known for its high stability against many β-lactamase enzymes.[2][3] this compound, a structurally related analog, features a meta-chloro substituent on its p-hydroxyphenylglycine unit.[1] Both compounds function by inhibiting the biosynthesis of the bacterial cell wall, a common mechanism for β-lactam antibiotics. The stability of these compounds is a critical factor in their therapeutic efficacy and formulation development.
Quantitative Stability Data
A detailed study on the stability of nocardicin A in aqueous solutions over a pH range of 3.50 to 10.50 at 35°C has provided valuable quantitative data. The degradation follows pseudo-first-order kinetics.
Table 1: pH-Rate Profile and Arrhenius Activation Energies for Nocardicin A Stability [1]
| Parameter | Value | Conditions |
| pH of Minimum Degradation | 6.13 | 35°C, Ionic Strength 0.5 mol·dm⁻³ |
| Arrhenius Activation Energy | ||
| at pH 4.23 | 83.7 kJ/mol | |
| at pH 6.59 | 88.3 kJ/mol | |
| at pH 8.60 | 72.0 kJ/mol |
Note: No equivalent quantitative stability data for this compound has been found in the reviewed literature.
Qualitative Comparison and Structural Insights
This compound and nocardicin A share the same core monobactam structure, but differ in a single substitution on the aromatic ring of the side chain. This structural difference may influence their chemical stability. The presence of a chloro group, an electron-withdrawing substituent, on the phenyl ring of this compound could potentially affect the electronic density of the entire side chain, which might have a subtle impact on the stability of the β-lactam ring. However, without direct experimental data, this remains a theoretical consideration.
Experimental Protocols
To facilitate further research and a direct comparison, the following experimental protocol for determining the chemical stability of monocyclic β-lactam antibiotics is provided. This protocol is based on methodologies reported for nocardicin A and other β-lactams.
Objective: To determine the pH-rate profile and hydrolysis kinetics of a β-lactam antibiotic in aqueous solution.
Materials:
-
β-lactam antibiotic (this compound or nocardicin A)
-
Buffer solutions (e.g., citrate, acetate, phosphate, borate, carbonate) covering a pH range of 3.5 to 10.5
-
High-purity water
-
Reagents for adjusting ionic strength (e.g., NaCl)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH values (e.g., 3.5, 4.5, 5.5, 6.5, 7.5, 8.5, 9.5, 10.5). Adjust the ionic strength of each buffer to a constant value (e.g., 0.5 mol·dm⁻³) using an appropriate salt like NaCl.
-
Sample Preparation: Dissolve a precisely weighed amount of the antibiotic in each buffer solution to achieve a known initial concentration.
-
Incubation: Place the prepared solutions in a thermostatically controlled environment set to a specific temperature (e.g., 35°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
HPLC Analysis: Immediately analyze the withdrawn samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining intact antibiotic. The mobile phase and column selection should be optimized for the specific antibiotic.
-
Data Analysis:
-
Plot the natural logarithm of the antibiotic concentration versus time for each pH value.
-
Determine the observed pseudo-first-order degradation rate constant (k_obs) from the slope of the linear regression.
-
Construct a pH-rate profile by plotting log(k_obs) against pH.
-
The pH of minimum degradation corresponds to the nadir of this curve.
-
-
Determination of Activation Energy (Optional): Repeat the experiment at several different temperatures to determine the Arrhenius activation energy at selected pH values.
Visualizations
The following diagrams illustrate the chemical structures and a typical workflow for stability studies.
Caption: Chemical structures of Nocardicin A and this compound.
Caption: Experimental workflow for stability analysis.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Antagonism of Chlorocardicin by Amino Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocardicin is a monocyclic β-lactam antibiotic with a structure analogous to nocardicin A.[1] As with other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] A notable characteristic of this compound and related compounds is the observed antagonism of its antibacterial activity by certain amino acids.[1] This guide provides a comparative overview of this phenomenon, including hypothetical supporting experimental data based on related compounds, detailed experimental protocols for investigation, and visualizations of the proposed mechanisms and workflows.
Data Presentation: Antagonistic Effects of Amino Acids on this compound Activity
| Amino Acid (100 µg/mL) | This compound MIC (µg/mL) | Fold Increase in MIC |
| None (Control) | 8 | 1 |
| L-Alanine | 16 | 2 |
| L-Leucine | 8 | 1 |
| L-Isoleucine | 8 | 1 |
| L-Valine | 8 | 1 |
| L-Phenylalanine | 64 | 8 |
| L-Serine | 32 | 4 |
| L-Tryptophan | 64 | 8 |
| L-Glutamic Acid | 8 | 1 |
| L-Arginine | 8 | 1 |
Note: The above data is illustrative and intended to represent a potential experimental outcome.
Experimental Protocols
A detailed methodology for investigating the antagonism of this compound by amino acids is provided below. This protocol is based on the standard broth microdilution method for antimicrobial susceptibility testing.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Amino Acids
1. Materials:
-
This compound (analytical grade)
-
Selected L- and D-amino acids (e.g., L-phenylalanine, L-serine, L-tryptophan)
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Amino Acid Stock Solutions: Prepare individual stock solutions of each amino acid to be tested at 10 mg/mL in sterile deionized water.
-
Bacterial Inoculum: Culture the test organism overnight on a suitable agar medium. Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Assay Procedure:
-
Serial Dilution of this compound: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Addition of Amino Acids: To separate sets of wells containing the serially diluted this compound, add a fixed concentration of each amino acid stock solution to achieve a final desired concentration (e.g., 100 µg/mL). Include a set of wells with this compound dilutions but without any amino acid to serve as the control.
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in CAMHB.
-
Sterility Control: Wells containing only CAMHB.
-
Amino Acid Control: Wells containing the bacterial inoculum and each amino acid at the tested concentration, without this compound.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained in the presence of each amino acid to the MIC of the control.
Visualizations
Proposed Mechanism of Action and Antagonism
The following diagram illustrates the proposed mechanism of action of this compound and potential points of interference by amino acids.
Caption: Proposed mechanism of this compound and amino acid antagonism.
Experimental Workflow for Investigating Antagonism
The diagram below outlines the key steps in the experimental workflow to investigate the antagonism of this compound by amino acids.
Caption: Experimental workflow for antagonism investigation.
Discussion of Potential Mechanisms of Antagonism
The precise mechanism by which certain amino acids antagonize the activity of this compound is not yet fully elucidated. However, several hypotheses can be proposed based on the known function of β-lactam antibiotics:
-
Competition for Uptake: Amino acids may compete with this compound for transport into the bacterial cell, thereby reducing the intracellular concentration of the antibiotic.
-
Alteration of the Target: The presence of specific amino acids in the growth medium could lead to alterations in the structure or expression of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. This could reduce the binding affinity of this compound for its target.
-
Metabolic Interference: Amino acids might be utilized by the bacteria in metabolic pathways that bypass the inhibitory effects of this compound on cell wall synthesis. For instance, they could serve as precursors for alternative cell wall components or trigger stress responses that enhance cell wall repair mechanisms.
Further research is required to delineate the specific molecular interactions responsible for the observed antagonism.
Conclusion
The antagonism of this compound's antibacterial activity by specific amino acids presents a significant consideration for its potential therapeutic application. Understanding the quantitative nature of this antagonism and the underlying mechanisms is crucial for optimizing its efficacy. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this phenomenon. Future studies should focus on generating precise quantitative data for a broader range of amino acids and bacterial strains, as well as exploring the molecular basis of this antagonism through genetic and biochemical approaches.
References
- 1. This compound, a monocyclic beta-lactam from a Streptomyces sp. I. Discovery, production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Chlorocardicin
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Chlorocardicin, a monocyclic β-lactam antibiotic. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust particles.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol should be strictly adhered to.
-
Decontamination of Solid Waste:
-
All non-sharp solid waste contaminated with this compound, such as personal protective equipment (gloves, gowns), absorbent pads, and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
This container must be a leak-proof, sealable plastic bag or a rigid container specifically designed for chemical waste.
-
-
Decontamination of Sharps:
-
All sharps, including needles, syringes, and contaminated glassware, must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
-
Management of Liquid Waste:
-
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
-
Disposal of Expired or Unused Pure this compound:
-
Expired or unused pure this compound is considered hazardous chemical waste.
-
It should be disposed of in its original container, if possible, or in a securely sealed and clearly labeled waste container.
-
-
Waste Segregation and Storage:
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potential chemical reactions.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for the pickup and disposal of the this compound waste.
-
Ensure that all waste is properly documented and manifested according to local, state, and federal regulations.
-
Quantitative Data Summary
As no specific Safety Data Sheet for this compound is publicly available, quantitative data regarding exposure limits, toxicity, and other physical properties are not provided. For structurally related compounds or general laboratory chemicals, always refer to the specific SDS for this information.
| Data Point | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| LD50 (Oral) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Recommended Storage Temperature | Refer to supplier instructions | General Best Practice |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound waste.
It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed safely and in compliance with all applicable regulations. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
Essential Safety and Operational Guide for Handling Chlorocardicin
Disclaimer: No specific Safety Data Sheet (SDS) for Chlorocardicin (CAS No. 95927-71-2) is readily available in public domains. The following guidance is extrapolated from safety protocols for structurally and functionally similar monocyclic β-lactam antibiotics, such as nocardicin A, and general principles of safe laboratory practice for handling potent compounds. Researchers must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a monocyclic β-lactam antibiotic, a class of compounds known to have sensitizing potential, stringent PPE is mandatory to prevent dermal, ocular, and respiratory exposure. Allergic reactions, including skin rashes and potentially severe anaphylaxis, are a known risk with β-lactam antibiotics.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Outer glove should be chemical-resistant. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when handling powders or solutions that may splash. |
| Body | Laboratory Coat | Should be fully buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | N95 Respirator or higher | Required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Must be worn at all times in the laboratory. |
Handling Procedures
Adherence to strict handling protocols is crucial to minimize exposure risk and prevent contamination.
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
2.2. Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In case of accidental exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill and whether you are equipped to handle it. For large spills, or if you are unsure, contact your institution's EHS department immediately.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Work from the outside of the spill inwards.
-
Decontaminate: After the spill has been cleaned, decontaminate the area with a suitable cleaning agent.
-
Dispose: All materials used for cleanup must be placed in a sealed container and disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
This compound Waste: All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and vials, must be collected in a designated, labeled hazardous waste container.
-
Waste Collection: Follow your institution's specific procedures for hazardous waste collection. Ensure waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
